5-Methylindolizine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-methylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMJBWWGLAKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342569 | |
| Record name | 5-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-19-9 | |
| Record name | 5-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Data of 5-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 5-methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for the specific isomer of this compound in public databases, this document collates available information and provides expected spectral characteristics based on the analysis of the parent indolizine structure and related derivatives. This guide aims to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this compound and its analogues.
Introduction to this compound
Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole. The indolizine nucleus is a key structural motif in various natural products and pharmacologically active compounds. This compound, a derivative of this core structure, is of significant interest for its potential applications in the development of novel therapeutic agents and functional materials. Accurate characterization of this compound is paramount, and spectral techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation.
Spectral Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the anisotropic effects of the aromatic rings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.0 - 7.5 | d | ~7.0 |
| H-2 | 6.5 - 7.0 | t | ~7.0 |
| H-3 | 7.2 - 7.8 | d | ~7.0 |
| H-6 | 6.8 - 7.3 | t | ~7.0 |
| H-7 | 7.0 - 7.5 | d | ~7.0 |
| H-8 | 7.5 - 8.0 | d | ~7.0 |
| 5-CH₃ | 2.3 - 2.6 | s | - |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in this compound.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 110 - 120 |
| C-2 | 105 - 115 |
| C-3 | 120 - 130 |
| C-5 | 130 - 140 |
| C-6 | 115 - 125 |
| C-7 | 110 - 120 |
| C-8 | 125 - 135 |
| C-8a | 135 - 145 |
| C-4a | 120 - 130 |
| 5-CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C stretching and bending vibrations within the aromatic system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-H in-plane bend | 1000 - 1300 | Medium |
| C-H out-of-plane bend | 700 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N), the expected molecular weight is approximately 131.18 g/mol .
| Technique | Expected m/z Value | Interpretation |
| Electron Ionization (EI-MS) | 131 | Molecular ion (M⁺) |
| 116 | [M - CH₃]⁺ | |
| 104 | Loss of HCN from M⁺ |
Experimental Protocols
Detailed experimental protocols for obtaining the spectral data of this compound are not publicly available. However, the following are general methodologies that would be employed for the synthesis and characterization of this compound.
General Synthesis of Indolizine Derivatives
A common method for the synthesis of the indolizine core is the Chichibabin reaction. This involves the reaction of a pyridine derivative with an α-halocarbonyl compound. For this compound, this would typically involve the reaction of 2-methylpyridine (α-picoline) with a suitable three-carbon α,β-unsaturated carbonyl compound or its equivalent.
NMR Spectroscopy
A sample of purified this compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques. For a volatile compound like this compound, Electron Ionization (EI) or Chemical Ionization (CI) coupled with a gas chromatograph (GC-MS) would be a suitable method to determine the molecular weight and fragmentation pattern.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting spectral data for a compound like this compound follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While direct, published spectral data is limited, the information presented, based on the principles of spectroscopy and data from related compounds, offers valuable guidance for researchers working on the synthesis and characterization of this and similar indolizine derivatives. The provided workflow and general experimental protocols serve as a practical starting point for laboratory investigations. Further research and publication of the spectral data for this compound would be a valuable contribution to the field of heterocyclic chemistry.
5-Methylindolizine: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 5-methylindolizine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the reported biological activities with quantitative data, provides in-depth experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activities of this compound and Derivatives
The following tables summarize the quantitative biological activity data for this compound and related indolizine derivatives from various screening assays.
Table 1: Anticancer Activity of Indolizine Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Methyl analog of fluoro-substituted indolizine (6m) | HePG-2 (Liver Carcinoma) | MTT Assay | 11.97 | [1] |
| HCT-116 (Colon Carcinoma) | MTT Assay | 28.37 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 19.87 | [1] | |
| Difluoro substituted indolizine (6o) | HePG-2 (Liver Carcinoma) | MTT Assay | 6.02 | [1] |
| HCT-116 (Colon Carcinoma) | MTT Assay | 5.84 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 8.89 | [1] | |
| 5-methyl-8-bromoindolizine derivative (5j) | Hep-G2 (Liver Carcinoma) | MTT Assay | 0.20 µg/mL | [2] |
Table 2: Antimicrobial Activity of 5-Methylindole and Indolizine Derivatives
| Compound | Microorganism | Assay Type | MIC | Reference |
| 5-Methylindole | Klebsiella pneumoniae | Broth Microdilution | 4 mM | [3] |
| 5-Methylindole | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | Not specified, but showed bactericidal activity | [3] |
| 5-Methylindole | Mycobacterium tuberculosis H37Ra | Broth Microdilution | Not specified, but showed bactericidal activity | [3] |
| Indolizine-1-carbonitrile (5b) | Aspergillus flavus | Broth Microdilution | 8 µg/mL | [2] |
| Indolizine-1-carbonitrile (5b) | Aspergillus fumigatus | Broth Microdilution | 32 µg/mL | [2] |
| Indolizine-1-carbonitrile (5g) | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [2] |
| Indolizine-1-carbonitrile (5g) | Escherichia coli | Broth Microdilution | 256 µg/mL | [2] |
Table 3: Enzyme Inhibitory Activity of Indolizine Derivatives
| Compound | Enzyme | Assay Type | IC50 | Reference |
| 5-methyl-8-bromoindolizine derivative (5j) | EGFR Kinase | Kinase Assay | 0.085 µM | [2] |
| Difluoro substituted indolizine (6o) | EGFR Kinase | Kinase Assay | 62 nM | [1] |
| Difluoro substituted indolizine (6o) | CDK 2 | Kinase Assay | 118 nM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers screening this compound and its derivatives.
Antiproliferative Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HePG-2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibitory Screening: EGFR Tyrosine Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
This compound derivatives
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a microplate, add the kinase assay buffer, the EGFR enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway in Cancer.
Experimental Workflow
Caption: General Workflow for Biological Activity Screening.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methylindolizine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylindolizine, a heterocyclic aromatic compound, is a derivative of the indolizine core structure. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies, tailored for professionals in chemical research and drug development. While specific quantitative data for this compound is not extensively documented in publicly accessible literature, this paper compiles available information on its characteristics and reactivity patterns, drawing parallels with closely related indolizine derivatives. The document details established synthetic routes, explores its behavior in key organic reactions, and provides protocols for representative transformations.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in the available literature. However, based on the general properties of indolizine and its other methyl-substituted isomers, the following characteristics can be anticipated.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Information | Notes |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |
| Boiling Point | Not available | Expected to be higher than that of indolizine. |
| Solubility | Not available | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
| pKa | Not available | The nitrogen atom is part of an aromatic system, and the lone pair is involved in the π-electron system, resulting in low basicity. |
| Appearance | Not available | Indolizine itself is a colorless oil that darkens on standing. This compound is expected to have a similar appearance. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group at the C5 position.
-
¹³C NMR: The carbon NMR spectrum would display nine unique carbon signals, including one for the methyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 131.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C and C-N stretching vibrations within the heterocyclic rings.
Synthesis of this compound
The synthesis of the indolizine core can be achieved through several methods, with the Tschitschibabin (Chichibabin) reaction being a classic approach. For 5-substituted indolizines, a regiospecific lithiation of a pre-formed indolizine ring is a powerful strategy.
General Synthetic Workflow
The synthesis of this compound can be conceptualized through a two-step process involving the initial formation of an indolizine precursor followed by the introduction of the methyl group at the 5-position.
5-Methylindolizine Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic scaffold, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the subset of 5-methylindolizine analogs, exploring their synthesis, biological evaluation, and potential as therapeutic agents. While research on this specific substitution pattern is emerging, this document aims to provide a comprehensive overview of the available data for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of a pyridinium ylide followed by an intramolecular or intermolecular cyclization reaction. Two notable methods are the Tschitschibabin reaction and pyrolysis of a suitable precursor.
Tschitschibabin Reaction
The Tschitschibabin reaction provides a classical and versatile route to substituted indolizines. For the synthesis of a this compound analog such as 5-Methyl-2-phenylindolizine, the key steps involve the reaction of a 2,6-disubstituted pyridine with an α-halocarbonyl compound.[1]
Experimental Protocol: Synthesis of 5-Methyl-2-phenylindolizine via Tschitschibabin Reaction [1]
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
2-Bromoacetophenone
-
Sodium bicarbonate
-
Appropriate solvents (e.g., acetone, ethanol)
Procedure:
-
Formation of the Pyridinium Salt: 2,6-Lutidine is reacted with 2-bromoacetophenone in a suitable solvent. The nitrogen atom of the lutidine acts as a nucleophile, displacing the bromide to form the corresponding N-phenacyl-2,6-dimethylpyridinium bromide salt.
-
Generation of the Pyridinium Ylide: The pyridinium salt is treated with a mild base, such as sodium bicarbonate. The base abstracts a proton from the methyl group at the 2-position of the pyridine ring, generating a pyridinium ylide intermediate.
-
Intramolecular Cyclization: The generated ylide undergoes an intramolecular aldol-type condensation. The nucleophilic carbanion of the ylide attacks the carbonyl group of the phenacyl substituent.
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic 5-methyl-2-phenylindolizine.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Pyrolysis Approach
An alternative method for generating a this compound core involves the pyrolysis of a suitably functionalized pyridine derivative. For instance, the pyrolysis of acetylated 2-(1-hydroxy-1-propenyl)-6-methylpyridine has been reported to yield this compound.
Experimental Protocol: Synthesis of this compound via Pyrolysis
Materials:
-
6-Methylpyridine-2-carboxaldehyde
-
Vinylmagnesium bromide
-
Acetic anhydride
-
Palladium on carbon (Pd/C) catalyst (for dehydrogenation, if necessary)
Procedure:
-
Grignard Reaction: 6-Methylpyridine-2-carboxaldehyde is treated with vinylmagnesium bromide to produce 2-(1-hydroxy-1-propenyl)-6-methylpyridine.
-
Acetylation: The resulting alcohol is acetylated using acetic anhydride to form the corresponding acetate ester.
-
Pyrolysis: The acetate is subjected to high temperatures (pyrolysis) to induce cyclization and elimination, leading to the formation of this compound. The exact conditions for pyrolysis (temperature, pressure, catalyst) would need to be optimized.
-
Purification: The product is purified from the reaction mixture using appropriate chromatographic techniques.
Biological Activities and Quantitative Data
While the broader class of indolizine derivatives has been investigated for a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed quantitative data for this compound analogs remains limited in the publicly available scientific literature. The following table summarizes the general biological activities reported for related indolizine structures.
| Compound Class | Biological Activity | Quantitative Data | Reference |
| Indolizine Derivatives | Anticancer | Limited specific data for 5-methyl analogs. | General Reviews |
| Indolizine Derivatives | Anti-inflammatory | Limited specific data for 5-methyl analogs. | General Reviews |
| Indolizine Derivatives | Antimicrobial | Limited specific data for 5-methyl analogs. | General Reviews |
Note: The lack of specific IC50, EC50, or other quantitative pharmacological data for this compound derivatives in the reviewed literature highlights a significant gap and an opportunity for future research in this area.
Signaling Pathways and Mechanism of Action
Detailed studies elucidating the specific signaling pathways and molecular mechanisms of action for this compound analogs are not yet available. For the broader class of indolizine derivatives, various mechanisms have been proposed depending on the specific analog and its biological effect. These can include enzyme inhibition, intercalation with DNA, and modulation of various signaling cascades. The development of potent this compound analogs will necessitate future studies to unravel their precise mechanisms of action.
Experimental Workflows and Logical Relationships
The process of identifying and developing novel this compound-based therapeutic agents follows a logical workflow. This can be visualized as a sequence of steps from initial synthesis to preclinical evaluation.
Caption: Drug discovery workflow for this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. While established synthetic routes can provide access to these molecules, a critical need exists for the systematic biological evaluation of a diverse library of this compound analogs. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents at various positions of the this compound core to explore the structure-activity relationship (SAR).
-
Comprehensive biological screening: Testing these analogs against a wide panel of biological targets, including kinases, GPCRs, and infectious disease targets.
-
Quantitative analysis: Rigorous determination of pharmacological parameters such as IC50, EC50, and binding affinities to identify potent lead compounds.
-
Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by active compounds to guide lead optimization efforts.
By addressing these areas, the full therapeutic potential of this compound analogs and their derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
The Discovery and Isolation of 5-Methylindolizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylindolizine is a heterocyclic aromatic compound belonging to the indolizine class of molecules. While the indolizine core is found in various natural products and pharmacologically active compounds, the specific discovery and isolation of this compound are not well-documented in a singular, seminal publication. Its existence and synthesis are primarily understood through the broader development of synthetic methodologies for the indolizine scaffold. This technical guide consolidates the plausible synthetic routes, predicted characterization data, and known biological activities of this compound, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
Indolizine is a nitrogen-containing heterocyclic compound with a bicyclic structure, consisting of a fused pyridine and pyrrole ring system. The this compound variant features a methyl group substitution on the pyridine ring of the indolizine core. This substitution can significantly influence the molecule's electronic properties, solubility, and biological activity.
Recent research has highlighted the potential of indolizine derivatives as potent anticancer agents. Notably, this compound has demonstrated excellent antiproliferative properties against a range of cancer cell lines, with a mechanism of action involving the inhibition of tubulin polymerization.[1] This finding has positioned this compound as a compound of interest for further investigation in oncology drug discovery.
Plausible Synthetic Pathways
Tschitschibabin Indolizine Synthesis
The Tschitschibabin reaction is a classic method for the synthesis of indolizines, involving the reaction of a pyridine derivative with an α-halo ketone. For the synthesis of this compound, a suitable starting material would be 2-acetyl-6-methylpyridine.
Experimental Protocol:
-
Quaternization: 2-acetyl-6-methylpyridine is reacted with an α-halo carbonyl compound, such as bromoacetaldehyde or a bromoacetaldehyde equivalent, in a suitable solvent like acetone or acetonitrile. This reaction forms the corresponding N-(2-oxoethyl)-2-acetyl-6-methylpyridinium bromide salt.
-
Cyclization: The pyridinium salt is then treated with a base, typically sodium bicarbonate or triethylamine, in a solvent such as methanol or ethanol. The base facilitates an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Below is a workflow diagram illustrating the Tschitschibabin synthesis of this compound.
1,3-Dipolar Cycloaddition
An alternative and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.
Experimental Protocol:
-
Ylide Formation: A pyridinium salt, such as one derived from 2,6-lutidine (2,6-dimethylpyridine), is treated with a strong base (e.g., triethylamine) in an aprotic solvent to generate the corresponding pyridinium ylide in situ.
-
Cycloaddition: The ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate). This [3+2] cycloaddition reaction forms a dihydropyridine intermediate.
-
Aromatization: The intermediate undergoes spontaneous or induced aromatization, often with the elimination of a substituent, to yield the indolizine ring system. The specific substitution pattern of the final product depends on the starting materials.
-
Purification: The product is purified using column chromatography.
The workflow for the 1,3-dipolar cycloaddition is depicted below.
Characterization Data
As specific experimental data for this compound is not widely published, the following tables summarize the predicted physicochemical and spectroscopic properties based on the known characteristics of the indolizine scaffold and the influence of a methyl substituent.
| Property | Predicted Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.18 g/mol |
| Appearance | Yellowish oil or low-melting solid |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR (CDCl₃) | ~7.8-8.0 (d, 1H, H-8), ~7.2-7.4 (d, 1H, H-1), ~6.8-7.0 (t, 1H, H-6), ~6.6-6.8 (t, 1H, H-7), ~6.4-6.6 (d, 1H, H-2), ~6.2-6.4 (s, 1H, H-3), ~2.4-2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | ~135-137 (C-8a), ~128-130 (C-5), ~124-126 (C-7), ~120-122 (C-1), ~118-120 (C-8), ~115-117 (C-6), ~108-110 (C-3), ~100-102 (C-2), ~20-22 (CH₃) |
| Mass Spectrometry (EI) | M⁺ at m/z = 131. Key fragments: m/z = 116 ([M-CH₃]⁺), m/z = 104 ([M-HCN]⁺) |
| Infrared (IR) | ~3050-3150 cm⁻¹ (Ar-H stretch), ~2920-2980 cm⁻¹ (C-H stretch), ~1600-1650 cm⁻¹ (C=C stretch), ~1350-1450 cm⁻¹ (C-N stretch) |
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its potent anticancer effect.[1] It has been shown to exhibit excellent antiproliferative properties against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
The anticancer activity of this compound is attributed to its ability to inhibit tubulin polymerization.[1] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.
The proposed signaling pathway for the anticancer activity of this compound is illustrated below.
Conclusion and Future Directions
This compound is a promising indolizine derivative with demonstrated anticancer activity through the inhibition of tubulin polymerization. While its specific discovery and isolation are not extensively detailed, its synthesis can be readily achieved through established synthetic routes such as the Tschitschibabin reaction. The predicted characterization data provided in this guide serves as a valuable reference for its identification and further study.
Future research should focus on the following areas:
-
Optimization of Synthesis: Development of a high-yield, scalable synthesis for this compound to facilitate further preclinical and clinical studies.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the full spectrum of its anticancer activity, including its effects on different cancer types and its potential for combination therapy.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 5-substituted indolizine analogs to identify key structural features that enhance potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising anticancer agent.
References
Spectroscopic Characterization of the Indolizine Core: A Technical Guide
Disclaimer: This guide details the spectroscopic characterization of the parent indolizine ring system. Despite extensive searches, specific experimental data for 5-Methylindolizine was not found in the available scientific literature. Therefore, this document utilizes data for indolizine and general principles of spectroscopy to provide a foundational understanding for researchers, scientists, and drug development professionals working with related compounds.
Introduction
Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a structural motif present in a variety of natural products and pharmacologically active compounds.[1] Its unique electronic structure gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for the identification, characterization, and purity assessment of indolizine-containing molecules in research and drug development.
This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize the indolizine core, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data
The following tables summarize the typical spectroscopic data for the parent compound, indolizine. This data serves as a baseline for understanding the spectroscopic behavior of substituted indolizines. The presence of a methyl group at the 5-position would be expected to cause predictable changes in these spectra, such as an additional singlet in the 1H NMR spectrum and a corresponding signal in the 13C NMR spectrum, as well as minor shifts in the signals of neighboring protons and carbons.
NMR Spectroscopy Data of Indolizine
Table 1: 1H and 13C NMR Spectroscopic Data for Indolizine
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 1 | ~6.5 | ~100 |
| 2 | ~6.2 | ~117 |
| 3 | ~7.1 | ~111 |
| 5 | ~7.9 | ~126 |
| 6 | ~6.3 | ~112 |
| 7 | ~6.6 | ~117 |
| 8 | ~7.5 | ~124 |
| 8a | - | ~136 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry Data of Indolizine
Table 2: Key Mass Spectrometry Data for Indolizine
| Parameter | Value |
| Molecular Formula | C8H7N |
| Molecular Weight | 117.15 g/mol |
| Nominal Mass | 117 u |
| Major Fragment (m/z) | 117 (M+)[2][3] |
IR Spectroscopy Data of Indolizine
Table 3: Characteristic IR Absorption Bands for the Indolizine Ring
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1640-1450 | C=C and C=N stretching |
| 1400-1000 | In-plane C-H bending |
| 900-650 | Out-of-plane C-H bending |
UV-Vis Spectroscopy Data of Indolizine
Table 4: UV-Vis Absorption Maxima for Indolizine in Ethanol
| λmax (nm) | Molar Absorptivity (ε) |
| ~238 | ~25,000 |
| ~280 | ~4,000 |
| ~335 | ~2,000 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indolizine derivatives. Specific parameters should be optimized for the instrument and sample being analyzed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indolizine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Integrate the 1H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the 13C NMR spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indolizine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an indolizine derivative.
Spectroscopic characterization workflow for an indolizine derivative.
This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of novel indolizine derivatives.
References
Quantum Chemical Calculations for 5-Methylindolizine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Methylindolizine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, computational methodologies, and expected outcomes of such studies, offering insights into the molecule's reactivity and potential as a pharmacological agent.
Introduction to this compound
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound variant, with a methyl group at the 5-position, is of particular interest as substituents can significantly modulate the electronic and steric properties of the parent indolizine ring system. Quantum chemical calculations offer a powerful in-silico approach to understand these modifications at a molecular level, providing a theoretical framework to predict reactivity, stability, and spectroscopic behavior, thereby guiding synthetic efforts and drug design. Density functional theory (DFT) calculations, for instance, have suggested that the 5-methyl group in this compound enhances the electron density at the 3-position, influencing its regioselectivity.
Theoretical Background and Computational Methods
Quantum chemical calculations for molecules like this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. A popular and widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
Basis Sets
A basis set is a set of functions (called basis functions) that are combined in linear combinations to create molecular orbitals. For accurate calculations on heterocyclic systems, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Experimental Protocols: A Computational Workflow
The following section details a typical protocol for performing quantum chemical calculations on this compound.
Molecular Structure and Optimization
The first step involves constructing the initial 3D structure of this compound. This can be done using molecular modeling software. A geometry optimization is then performed to find the minimum energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on the optimized structure.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational method.
Electronic Properties
Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
The general workflow for these calculations is depicted in the following diagram:
Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on this compound.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are hypothetical and serve as an illustration of the expected data format.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N4 - C3 | e.g., 1.38 |
| C3 - C2 | e.g., 1.37 | |
| C2 - C1 | e.g., 1.41 | |
| C1 - C9 | e.g., 1.40 | |
| C9 - N4 | e.g., 1.39 | |
| C5 - C-CH3 | e.g., 1.51 | |
| **Bond Angles (°) ** | C3 - N4 - C9 | e.g., 108.5 |
| N4 - C3 - C2 | e.g., 110.0 | |
| C3 - C2 - C1 | e.g., 107.5 | |
| C2 - C1 - C9 | e.g., 109.0 | |
| C1 - C9 - N4 | e.g., 105.0 | |
| Dihedral Angles (°) | C3 - N4 - C9 - C8 | e.g., 179.9 |
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | e.g., -5.80 |
| LUMO Energy | e.g., -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.60 |
Table 3: Calculated Thermodynamic Properties of this compound
| Property | Value |
| Total Energy (Hartree) | e.g., -403.12345 |
| Zero-point vibrational energy (kcal/mol) | e.g., 105.5 |
| Enthalpy (Hartree) | e.g., -403.11234 |
| Gibbs Free Energy (Hartree) | e.g., -403.15678 |
Visualization of Molecular Properties
Visual representations of the calculated properties are essential for a qualitative understanding of the molecule's behavior.
Frontier Molecular Orbitals
The spatial distribution of the HOMO and LUMO can be plotted to visualize the regions of the molecule involved in electron donation and acceptance. For indolizine systems, the HOMO is typically distributed over the π-system of the entire molecule, while the LUMO is also delocalized across the ring structure. The methyl group at the 5-position is expected to have a minor contribution to these frontier orbitals but can influence their energy levels.
Molecular Electrostatic Potential (MEP) Surface
The MEP surface of this compound would reveal the charge distribution. The regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For indolizine, the nitrogen atom and the five-membered ring are generally electron-rich, making them potential sites for electrophilic interaction.
The logical relationship for interpreting these visualizations in the context of drug design is presented below:
Caption: Logical flow from calculated properties to applications in drug development.
Conclusion
Quantum chemical calculations provide a robust theoretical framework for investigating the molecular properties of this compound. By employing methods such as DFT with appropriate functionals and basis sets, it is possible to obtain detailed insights into the molecule's geometry, electronic structure, and vibrational spectra. This information is invaluable for understanding its chemical behavior and for the rational design of new indolizine-based therapeutic agents. The computational protocols and expected data outlined in this guide serve as a comprehensive resource for researchers embarking on the theoretical study of this compound and related compounds.
5-Methylindolizine: An In-depth Technical Guide on its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from studies on related indolizine derivatives and theoretical assessments to provide a robust understanding of its potential stability profile.
Core Stability Profile of the Indolizine Nucleus
The indolizine ring system, an isomer of indole, is generally considered to be a stable aromatic structure. Theoretical studies based on Density Functional Theory (DFT) calculations suggest that the indolizine system is thermodynamically stable.[1] This inherent stability is a crucial factor in its potential as a scaffold for drug candidates. However, like all organic molecules, it is susceptible to degradation under specific environmental conditions.
Chemical Stability and Hydrolysis
Table 1: Hydrolytic Stability of 2-Substituted Indolizine Derivatives
| pH | Observation | Reference |
| 1.2 | Encouraging chemical stability | [2] |
| 6.8 | Encouraging chemical stability | [2] |
| 7.4 | Mild hydrolysis observed | [2] |
These findings suggest that the indolizine ring is generally stable in acidic and neutral aqueous solutions, with a potential for mild degradation under slightly alkaline conditions. The methyl group at the 5-position of this compound is unlikely to significantly alter this general hydrolysis profile.
Potential Degradation Pathways
Based on the general chemical reactivity of the indolizine nucleus and related heterocyclic compounds, several degradation pathways can be postulated for this compound under forced degradation conditions.
Hydrolytic Degradation
Under aqueous conditions, particularly at a slightly alkaline pH, this compound could undergo hydrolysis. The likely point of attack would be the electron-deficient positions of the pyridinone ring system, potentially leading to ring-opened products.
Hypothetical Hydrolytic Degradation Pathway of this compound
Caption: Hypothetical pathway of hydrolytic degradation.
Oxidative Degradation
Oxidative stress is a common degradation pathway for many pharmaceutical compounds. For this compound, oxidation could potentially occur at the electron-rich pyrrole ring or at the methyl group. The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies would elucidate the specific products. Potential products could include N-oxides, hydroxylated derivatives, or cleavage of the heterocyclic rings.
Hypothetical Oxidative Degradation Pathway of this compound
Caption: Potential oxidative degradation routes.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. For aromatic heterocyclic systems like indolizine, this can lead to complex degradation pathways including ring cleavage, dimerization, or photo-oxidation. The specific photodegradation products of this compound would need to be identified through dedicated photostability studies.
Thermal Degradation
While the indolizine core is generally stable, high temperatures can lead to decomposition. Mass spectral fragmentation studies of related methylnitroindolizines show cleavage of the nitro and methyl groups, as well as fragmentation of the heterocyclic core.[3] This suggests that thermal stress on this compound could lead to the loss of the methyl group and subsequent fragmentation of the indolizine ring.
Metabolic Stability
The metabolic fate of this compound is a critical aspect of its potential as a drug candidate. In vivo, it would be subjected to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include:
-
Oxidation: Hydroxylation of the aromatic rings or the methyl group.
-
N-dealkylation: While not directly applicable to the core ring, modifications at the nitrogen could be susceptible.
-
Conjugation: Phase II metabolic reactions could involve glucuronidation or sulfation of hydroxylated metabolites.
General Experimental Workflow for Stability Studies
Caption: Workflow for investigating this compound stability.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments that should be conducted to definitively determine the stability and degradation pathways of this compound.
Hydrolytic Stability Study
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, pH meter, HPLC-UV system.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
For alkaline hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
For neutral hydrolysis, add a known volume of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Oxidative Stability Study
-
Objective: To assess the susceptibility of this compound to oxidative degradation.
-
Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), HPLC-UV/MS system.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Add a known volume of this solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and protected from light for a specified period, with samples taken at various time intervals.
-
Analyze the samples using an HPLC-UV/MS method to separate and identify the parent compound and any oxidative degradation products.
-
Photostability Study
-
Objective: To determine the effect of light exposure on the stability of this compound.
-
Materials: this compound, photostability chamber with controlled light exposure (ICH Q1B guidelines), HPLC-UV system.
-
Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) and also expose the solid compound to light.
-
Place the samples in the photostability chamber and expose them to a specified intensity of UV and visible light.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At appropriate time intervals, analyze the samples by HPLC to assess the extent of degradation.
-
Thermal Stability Study
-
Objective: To evaluate the stability of this compound under high-temperature conditions.
-
Materials: this compound (solid form), oven, HPLC-UV system.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).
-
At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
-
Compare the results with a control sample stored at room temperature.
-
Conclusion
While direct experimental data on the stability and degradation of this compound is limited, the available information on the indolizine scaffold suggests a generally stable molecule, particularly under acidic and neutral conditions. Mild hydrolysis may occur in slightly alkaline environments. The provided hypothetical degradation pathways and experimental protocols offer a robust framework for researchers and drug development professionals to conduct comprehensive stability-indicating studies. Such investigations are crucial to fully characterize the stability profile of this compound and ensure its quality, safety, and efficacy as a potential therapeutic agent.
References
Pharmacological Profile of 5-Methylindolizine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse and significant pharmacological activities. As structural isomers of indole, indolizine derivatives have garnered considerable attention for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on the indolizine core can profoundly influence its biological activity, making the exploration of specific derivatives a key area of research. This technical guide focuses on the pharmacological profile of 5-methylindolizine derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. While research specifically on this compound is nascent, this document compiles available data and draws parallels from closely related structures, such as 5-methylindole, to offer a predictive insight into its therapeutic potential.
Synthesis of Indolizine Derivatives
The synthesis of the indolizine scaffold is primarily achieved through several key reactions, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][3]
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A prevalent method for synthesizing the indolizine nucleus involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes. This approach offers a high degree of flexibility and convenience in constructing the core structure.[3]
Experimental Protocol: General Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
-
Formation of Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone or a related alkylating agent in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or with gentle heating to form the corresponding pyridinium salt.
-
Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) in situ to generate the pyridinium ylide.
-
Cycloaddition Reaction: The in situ generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate, maleimides), to undergo a [3+2] cycloaddition reaction.
-
Aromatization: The resulting cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Biological Activities of this compound Derivatives and Related Compounds
While specific data on the pharmacological profile of this compound derivatives is limited, studies on substituted indolizines and the analogous 5-methylindole scaffold provide valuable insights into their potential biological activities.
Antimicrobial Activity
Research on 5-methylindole has demonstrated its potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.[4][5] This suggests that this compound derivatives could also exhibit significant antimicrobial properties.
A study on 5-methylindole revealed its ability to kill various pathogens in their stationary phase, a state often associated with increased antibiotic resistance.[4][5] Furthermore, 5-methylindole was found to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[4][6]
Table 1: Minimum Inhibitory Concentrations (MICs) of 5-Methylindole Against Various Bacterial Strains [4]
| Bacterial Strain | MIC (mM) |
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 4 |
| Escherichia coli | >8 |
| Pseudomonas aeruginosa | >8 |
| Shigella flexneri | >8 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Bacterial strains are grown in appropriate broth media (e.g., Luria-Bertani broth) to a specific optical density.
-
Serial Dilution: The test compound (e.g., 5-methylindole) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Experimental Protocol: Bactericidal Activity Assay
-
Treatment: Stationary-phase bacterial cultures are treated with varying concentrations of the test compound.
-
Incubation: The treated cultures are incubated for a defined period (e.g., 3 hours).[5]
-
Plating: Aliquots from each treatment group are serially diluted and plated on agar plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the percentage of surviving bacteria.
Anticancer Activity
Numerous indole derivatives have been investigated for their anticancer properties.[7][8][9][10] While direct evidence for this compound is scarce, the broader class of indolizine derivatives has shown promise as anticancer agents.[2] For instance, certain indolizine derivatives have been reported to exhibit antitumor activity.[7]
Anti-inflammatory Activity
Indole and its derivatives have been explored for their anti-inflammatory potential.[7][11] The mechanism of action often involves the modulation of inflammatory pathways. Given the structural similarities, this compound derivatives represent a promising area for the development of novel anti-inflammatory agents.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.
Potential Antimicrobial Mechanisms
The bactericidal effect of 5-methylindole may involve the disruption of the bacterial cell membrane, interference with essential metabolic pathways, or the generation of reactive oxygen species. The potentiation of aminoglycosides suggests a mechanism that could involve increasing the uptake of these antibiotics or inhibiting efflux pumps.
Potential Anticancer Mechanisms
Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
Hypothesized Signaling Pathway for Anticancer Activity of Indolizine Derivatives
Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Workflow for Investigating Anticancer Mechanism
Caption: Experimental workflow for evaluating anticancer potential.
Conclusion and Future Directions
The pharmacological profile of this compound derivatives remains a largely unexplored area with significant potential for drug discovery. Drawing parallels from the well-documented activities of substituted indolizines and 5-methylindoles, it is reasonable to hypothesize that this compound derivatives will exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation in a battery of biological assays. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for the rational design of novel and potent therapeutic agents based on this privileged scaffold. The detailed experimental protocols and hypothesized pathways provided in this guide offer a foundational framework for researchers to embark on this exciting area of medicinal chemistry.
References
- 1. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijettjournal.org [ijettjournal.org]
- 4. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 5. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
An In-depth Technical Guide on the PI3K/Akt/mTOR Signaling Pathway: Methodology and Application in Cancer Drug Development
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a highly attractive target for therapeutic intervention. This guide provides an in-depth overview of the core components of the PI3K/Akt/mTOR pathway, detailed experimental protocols for its investigation, and a summary of its application in the development of targeted cancer therapies.
Core Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC), leading to the activation of mTOR Complex 1 (mTORC1) and subsequent promotion of protein synthesis and cell growth.
Caption: The canonical PI3K/Akt/mTOR signaling cascade.
Experimental Methodologies
Western Blotting for Protein Phosphorylation
A key method to assess the activation state of the PI3K/Akt/mTOR pathway is to measure the phosphorylation of its core components, such as Akt and S6 ribosomal protein.
Protocol:
-
Cell Lysis:
-
Treat cells with the compound of interest for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., anti-Akt) to confirm equal loading.
-
In Vitro Kinase Assay
To directly measure the inhibitory activity of a compound on a specific kinase in the pathway, an in vitro kinase assay can be performed.
Protocol:
-
Reaction Setup:
-
In a microplate, combine the recombinant kinase (e.g., PI3Kα), the kinase substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and quantify the amount of product generated. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Application in Drug Development
The central role of the PI3K/Akt/mTOR pathway in cancer has led to the development of numerous inhibitors targeting different nodes of the cascade. These can be broadly classified as PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.
Caption: A generalized workflow for the discovery and development of PI3K pathway inhibitors.
Quantitative Data Summary
The efficacy of various PI3K inhibitors can be compared by their IC50 values in different cancer cell lines.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) |
| Idelalisib | PI3Kδ | Raji | 2.5 |
| Alpelisib | PI3Kα | MCF-7 | 5.8 |
| Duvelisib | PI3Kδ/γ | MEC-1 | 28 |
| Gedatolisib | PI3K/mTOR | PC-3 | 1.6 |
| Buparlisib | Pan-PI3K | U-87 MG | 52 |
Conclusion
The PI3K/Akt/mTOR pathway remains a critical area of focus for cancer research and drug development. A thorough understanding of its signaling dynamics, coupled with robust experimental methodologies, is essential for the successful identification and validation of novel therapeutic agents. The protocols and data presented in this guide offer a framework for researchers to investigate this pathway and contribute to the development of more effective cancer treatments.
An In-Depth Technical Guide to the Purification of 5-Methylindolizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification protocol for 5-Methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the crude product, followed by robust purification methodologies, including column chromatography and recrystallization. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Synthesis of Crude this compound
The primary route for the synthesis of this compound is the Tschitschibabin reaction. This method involves the reaction of a pyridine derivative with an α-halocarbonyl compound. In this case, 2-picoline (2-methylpyridine) is reacted with bromoacetone. The reaction proceeds via the formation of a pyridinium salt, followed by an intramolecular cyclization to yield the indolizine core.
Potential Impurities: The crude product of the Tschitschibabin synthesis of this compound is likely to contain several impurities, including:
-
Unreacted 2-picoline
-
Unreacted bromoacetone
-
Polymerized byproducts of bromoacetone
-
Side-reaction products
Effective purification is therefore critical to obtaining this compound of high purity for subsequent applications.
Purification Methodologies
A two-step purification process involving column chromatography followed by recrystallization is recommended for obtaining high-purity this compound.
Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from unreacted starting materials and polar impurities.
Experimental Protocol:
-
Preparation of the Column: A slurry of silica gel (60-120 mesh) in the chosen eluent is prepared and carefully packed into a glass column. A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is a non-polar solvent such as hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection: Fractions are collected in separate test tubes and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Data Presentation:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | 100% Hexane to 90:10 (Hexane:Ethyl Acetate) |
| Purity after Chromatography | >95% (as determined by GC-MS or NMR) |
Recrystallization
Recrystallization is a final purification step to remove any remaining minor impurities and to obtain a crystalline solid product.
Experimental Protocol:
-
Solvent Selection: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, hexane, and mixtures such as hexane/ethyl acetate.
-
Dissolution: The partially purified this compound is dissolved in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the formation of crystals.
-
Crystal Collection: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Data Presentation:
| Parameter | Value |
| Recrystallization Solvent | Ethanol or Hexane/Ethyl Acetate mixture |
| Expected Yield | 80-90% |
| Final Purity | >99% |
| Melting Point | To be determined experimentally |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the two-step purification process.
An In-Depth Technical Guide to In Vitro Assay Protocols for 5-Methylindolizine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide outlines representative in vitro assay protocols for the evaluation of indolizine derivatives, using data from closely related analogs as a proxy due to the limited publicly available information specifically for 5-Methylindolizine. The methodologies provided are based on established protocols for assessing the anticancer properties of this class of compounds.
Introduction: The Therapeutic Potential of Indolizine Scaffolds
Indolizine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various substituted indolizines have demonstrated promising potential as anticancer agents.[1][2][3] Preclinical studies suggest that a key mechanism of action for some cytotoxic indolizines is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] These compounds are believed to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
This guide provides a comprehensive overview of standard in vitro protocols to assess the cytotoxic and tubulin-destabilizing effects of this compound or its analogs.
Core In Vitro Assays for Biological Evaluation
Two fundamental assays are crucial for the initial in vitro characterization of a novel indolizine derivative: a cytotoxicity assay to determine its cell viability inhibition and a tubulin polymerization assay to investigate its direct effect on microtubule formation.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the test compound that inhibits cell growth by 50% is known as the GI50 value.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its analog in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of Indolizine Analogs
| Compound | Cell Line | GI50 (µM) |
| cis-4a | MDA-MB-231 | 67.86 ± 6.61 |
| cis-4b | MDA-MB-231 | 79.51 ± 21.84 |
| cis-4g | DU-145 | 36.93 ± 2.58 |
| Doxorubicin | MDA-MB-231 | 0.05 ± 0.01 |
| Doxorubicin | DU-145 | 0.09 ± 0.02 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (100 mM).
-
Prepare stock solutions of the test compound (this compound or analog), a positive control for inhibition (e.g., Colchicine), and a positive control for stabilization (e.g., Paclitaxel) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or controls.
-
Keep the plate on ice to prevent premature polymerization.
-
-
Initiation and Monitoring of Polymerization:
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
An increase in absorbance over time indicates tubulin polymerization.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Data Presentation: Tubulin Polymerization Inhibition
While specific quantitative data for this compound is unavailable, related indolizine derivatives have been shown to inhibit tubulin polymerization.[2][3] The results are typically presented as the percentage of inhibition of tubulin assembly at a given concentration.
| Compound | Concentration (µM) | % Inhibition of Tubulin Polymerization |
| Indolizine Analog 11a | 5 | ~ 60% |
| Colchicine (Control) | 5 | > 95% |
| DMSO (Vehicle) | - | 0% |
Signaling Pathway: Microtubule Disruption by Indolizine Analogs
Caption: Proposed mechanism of action for cytotoxic indolizine analogs.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of this compound and its analogs as potential anticancer agents. By employing cytotoxicity assays such as the MTT assay and mechanistic studies like the tubulin polymerization assay, researchers can effectively evaluate the therapeutic potential of this promising class of compounds. The provided protocols and data, while based on related indolizine derivatives, offer a solid foundation for initiating the investigation of this compound's biological activity.
References
- 1. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylindolizine Cell-Based Assay Methods: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of cell-based assay methods relevant to the study of 5-Methylindolizine and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of this class of compounds. This document outlines key experimental protocols, presents data from a study on a related compound, methyl-indole, and visualizes experimental workflows and potential signaling pathways.
Introduction to this compound and its Therapeutic Potential
Indolizine and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound is a scaffold of interest for potential therapeutic applications, particularly in oncology. Understanding the cellular and molecular mechanisms by which such compounds exert their effects is crucial for drug development. Cell-based assays are fundamental tools in this process, allowing for the evaluation of cytotoxicity, mechanism of action, and potential therapeutic efficacy in a controlled in vitro environment.
This guide will focus on key assays to characterize the anti-cancer properties of compounds like this compound, using data from a study on methyl-indole's effect on pancreatic cancer cells as a case example.
Quantitative Data Summary: Effects of Methyl-Indole on Pancreatic Cancer Cells
The following tables summarize the dose-dependent effects of methyl-indole on the viability of various pancreatic cancer cell lines. This data is extracted from a study demonstrating the anti-proliferative and pro-apoptotic effects of a closely related indolizine derivative.
Table 1: Cell Viability of Pancreatic Cancer Cell Lines Treated with Methyl-Indole
| Cell Line | Methyl-Indole Concentration (µM) | Cell Viability (%) |
| Capan-1 | 5.0 | 23% |
| Aspc-1 | 0.25 | 91% |
| 0.5 | 82% | |
| 1.0 | 70% | |
| 2.0 | 58% | |
| 3.0 | 45% | |
| 4.0 | 32% | |
| 5.0 | 20% | |
| MIA PaCa-2 | 0.25 | 89% |
| 0.5 | 81% | |
| 1.0 | 69% | |
| 2.0 | 56% | |
| 3.0 | 42% | |
| 4.0 | 29% | |
| 5.0 | 18% |
Table 2: Apoptosis in Pancreatic Cancer Cell Lines Treated with 5.0 µM Methyl-Indole
| Cell Line | Apoptotic Proportion (%) - Control | Apoptotic Proportion (%) - Treated |
| Capan-1 | 2.11% | 67% |
| Aspc-1 | 2.37% | 72% |
| MIA PaCa-2 | 2.89% | 77% |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays that can be employed to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.[4][5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cell viability screening and a proposed signaling pathway for the anti-cancer effects of this compound based on findings for related compounds.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed signaling pathway for this compound.
References
The Elusive Probe: A Technical Review of 5-Methylindolizine in Fluorescence Applications
Despite significant interest in the development of novel fluorophores for advanced research applications, a comprehensive technical guide on the specific use of 5-Methylindolizine as a fluorescent probe is precluded by a notable scarcity of dedicated scientific literature. While the broader indolizine scaffold is a known constituent of various fluorescent compounds, detailed characterization and application data for the 5-methyl derivative remain largely undocumented in publicly accessible research.
This technical whitepaper aims to address the current landscape of information regarding this compound and its potential as a fluorescent probe. However, extensive database searches have revealed a significant gap in research focusing specifically on this compound for applications in cellular imaging, analyte sensing, or as a tool in drug development. The following sections, therefore, reflect the limited available information and highlight the areas where further research is critically needed.
I. Photophysical Properties: An Uncharted Territory
A fundamental requirement for any fluorescent probe is a thorough understanding of its photophysical properties. These quantitative metrics dictate the probe's suitability for specific applications. Key parameters include:
-
Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values determine the optimal wavelengths for illuminating the probe and detecting its fluorescence, respectively.
-
Molar Extinction Coefficient (ε): This parameter quantifies the efficiency of light absorption at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F): This critical value represents the efficiency of converting absorbed photons into emitted fluorescent photons.
-
Stokes Shift: The difference in nanometers between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratios.
Unfortunately, a detailed and validated summary of these photophysical properties for this compound is not available in the current body of scientific literature. While studies on other substituted indolizine derivatives exist, these properties are highly sensitive to the nature and position of substituents on the indolizine core. Therefore, extrapolating data from other analogs to this compound would be scientifically unsound.
Table 1: Photophysical Data for this compound (Hypothetical)
| Parameter | Value | Conditions |
|---|---|---|
| Max. Excitation (nm) | Data Not Available | Data Not Available |
| Max. Emission (nm) | Data Not Available | Data Not Available |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data Not Available | Data Not Available |
| Quantum Yield (Φ_F) | Data Not Available | Data Not Available |
| Stokes Shift (nm) | Data Not Available | Data Not Available |
This table is presented to illustrate the required data and currently reflects the lack of available information.
II. Synthesis and Functionalization: A Path Forward
The synthesis of the core this compound structure is theoretically achievable through established organic chemistry methodologies for constructing the indolizine ring system. A plausible synthetic workflow could involve the following conceptual steps:
Figure 1. Conceptual synthetic workflow for the this compound core.
To function as a fluorescent probe, this core structure would require further modification. Functional groups could be introduced to modulate its photophysical properties or to confer specificity for a particular biological target or analyte. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the excitation and emission spectra.
III. Potential Applications: A Horizon of Possibilities
While specific applications of this compound as a fluorescent probe are not documented, the general utility of the indolizine scaffold in other fluorescent probes suggests potential areas of future investigation.
A. Bioimaging
Fluorescent probes are indispensable tools in cellular and molecular biology. A functionalized this compound derivative could potentially be designed to:
-
Target specific organelles: By attaching targeting moieties, the probe could accumulate in structures such as the mitochondria or endoplasmic reticulum.
-
Report on cellular processes: The fluorescence of the probe could be designed to respond to changes in the cellular environment, such as pH, ion concentration, or enzyme activity.
5-Methylindolizine: A Versatile Scaffold for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindolizine, a substituted derivative of the indolizine heterocyclic system, is a valuable and versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an attractive starting material for the construction of more complex nitrogen-containing polycyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role as a precursor to novel molecular architectures.
Synthesis of this compound
The synthesis of the this compound core can be achieved through several synthetic strategies, most notably variations of the Tschitschibabin (Chichibabin) reaction. One common approach involves the reaction of a 2,6-disubstituted pyridine derivative, such as 2,6-lutidine (2,6-dimethylpyridine), with an α-halocarbonyl compound.
Experimental Protocol: Synthesis of this compound via Tschitschibabin Reaction
A widely employed method for the synthesis of this compound involves the reaction of 2,6-lutidine with an α-halo ketone, such as bromoacetone, to form a pyridinium salt intermediate. This intermediate is then cyclized in the presence of a base to yield the final product.
Step 1: Formation of the Pyridinium Salt A solution of 2,6-lutidine and bromoacetone in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature. The reaction progress can be monitored by the precipitation of the pyridinium salt.
Step 2: Cyclization to this compound The isolated pyridinium salt is treated with an aqueous solution of a mild base, such as sodium bicarbonate. The resulting mixture is heated, leading to an intramolecular aldol-type condensation to form the this compound. The product can then be extracted with an organic solvent and purified by column chromatography or distillation.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"2,6-Lutidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bromoacetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridinium Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2,6-Lutidine" -> "Pyridinium Salt" [label="+ Bromoacetone"]; "Pyridinium Salt" -> "this compound" [label="+ Base (e.g., NaHCO3)"]; }
Caption: General workflow for the synthesis of this compound.
Reactivity and Functionalization of this compound
This compound serves as a versatile platform for the introduction of further molecular complexity. Key reaction types include cycloaddition reactions and functionalization via metallation.
[8+2] Cycloaddition Reactions
The indolizine core is known to participate in [8+2] cycloaddition reactions, where the indolizine acts as the 8π component. A prominent example is the reaction of this compound with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form cycl[3.2.2]azine derivatives.[1] This reaction provides a direct route to extended, polycyclic aromatic systems. The reaction can proceed to give both 1:1 and 1:2 adducts depending on the reaction conditions and stoichiometry of the reactants.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DMAD" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cycloadduct_1_1" [label="1:1 Cycloadduct", fillcolor="#FBBC05", fontcolor="#202124"]; "Cycloadduct_1_2" [label="1:2 Cycloadduct", fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "Cycloadduct_1_1" [label="+ DMAD"]; "Cycloadduct_1_1" -> "Cycloadduct_1_2" [label="+ DMAD"]; }
Caption: Reaction of this compound with DMAD.
Functionalization via Lithiation
The 5-methyl group of indolizine exhibits enhanced acidity, allowing for deprotonation with strong bases like n-butyllithium (n-BuLi) to form a 5-indolizyl lithium species. This organometallic intermediate can then react with various electrophiles, enabling the introduction of a wide range of functional groups at the 5-position. For instance, reaction with dimethylformamide (DMF) can lead to the formation of cycl[3.2.2]azine derivatives through an intermediate.[2]
This compound in the Synthesis of Bioactive Molecules
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of indolizine derivatives has attracted significant interest in drug discovery due to their diverse pharmacological activities. The cycl[3.2.2]azine core, readily accessible from this compound, is a key structural motif in various biologically active compounds.
The biological activities of indolizine-derived compounds are diverse and include potential applications as:
-
Anticancer agents: Certain indolizine derivatives have shown cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory agents: The indolizine scaffold is present in molecules with anti-inflammatory properties.
-
Enzyme inhibitors: Functionalized indolizines have been investigated as inhibitors of various enzymes.
The synthesis of libraries of substituted cycl[3.2.2]azines from this compound provides a valuable platform for the discovery of new therapeutic agents. The functionalization at the 5-position, in particular, allows for the modulation of the physicochemical and pharmacological properties of the resulting molecules.
Quantitative Data Summary
Due to the proprietary nature of much of the research in drug development, comprehensive quantitative data for the synthesis and bioactivity of specific this compound derivatives is often not publicly available. However, the following table summarizes typical data that would be collected and evaluated in the synthesis and characterization of compounds derived from this compound.
| Reaction Step | Starting Material | Reagent | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Synthesis | 2,6-Lutidine | Bromoacetone, NaHCO₃ | This compound | Typically moderate to good | Characteristic aromatic and methyl signals |
| Cycloaddition | This compound | DMAD | Cycl[3.2.2]azine derivative | Varies with conditions | Complex aromatic signals, ester signals |
| Functionalization | This compound | n-BuLi, Electrophile | 5-Substituted-indolizine | Varies with electrophile | Signals corresponding to the introduced functional group |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility through established synthetic routes and its amenability to further functionalization, particularly through cycloaddition reactions and metallation, make it an important starting point for the construction of complex, polycyclic nitrogen-containing molecules. The resulting structures, especially the cycl[3.2.2]azine core, hold significant promise for the development of novel therapeutic agents and functional materials. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to open up new avenues in medicinal chemistry and materials science.
References
5-Methylindolizine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, an isomer of indole, is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. While the broader class of indolizine derivatives has been extensively studied, this technical guide focuses on the emerging potential of 5-methylindolizine and its derivatives. Due to the limited availability of data on this compound itself, this document synthesizes information from closely related 5-substituted indolizine analogs and the general properties of the indolizine core to provide a comprehensive overview for researchers in drug discovery and development.
Synthesis of the this compound Scaffold
The introduction of substituents at the 5-position of the indolizine ring is a key strategy for modulating the pharmacological activity of these compounds. Several synthetic methodologies can be employed to achieve 5-methylation.
1,3-Dipolar Cycloaddition
One of the most common methods for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. To introduce a methyl group at the 5-position, a pyridine derivative bearing a methyl group at the 6-position can be utilized as the starting material.
Experimental Protocol: General Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition
-
Pyridinium Salt Formation: An appropriately substituted 2-methylpyridine is reacted with an α-halo-carbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like acetone or acetonitrile at reflux to yield the corresponding pyridinium salt.
-
Ylide Generation: The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in a solvent like dichloromethane or acetonitrile at room temperature to generate the pyridinium ylide in situ.
-
Cycloaddition: The ylide solution is then treated with a dipolarophile, for example, an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Purification: The resulting mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Pharmacological Applications of this compound Derivatives
While research specifically on this compound is nascent, studies on analogous compounds and the broader indolizine class highlight promising therapeutic potential, particularly in oncology and inflammatory diseases.
Anticancer Activity
Derivatives of indolizine are recognized for their potential as anticancer agents. For instance, 5-methyl-8-bromoindolizine has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The methyl group at the 5-position can influence the compound's binding affinity and selectivity for the kinase's active site.
The proposed mechanism of action for many indolizine-based anticancer agents involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of indolizine derivatives have also been investigated. A notable example is the study of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), a complex molecule with a core structure related to this compound. This compound has demonstrated significant anti-inflammatory effects in a preclinical model of methotrexate-induced inflammation.
The anti-inflammatory action of NIQBD is attributed to its ability to modulate key inflammatory mediators.
| Inflammatory Marker | Effect of NIQBD Treatment |
| Matrix Metalloproteinase-9 (MMP-9) | Significant Decrease |
| Interleukin-1β (IL-1β) | Significant Decrease |
| Nuclear Factor-κB (NF-κB) | Significant Decrease |
Experimental Protocol: Evaluation of Anti-inflammatory Activity
-
Induction of Inflammation: Experimental inflammation is induced in an animal model (e.g., rats) through the administration of an inflammatory agent like methotrexate.
-
Treatment: The test compound (e.g., NIQBD formulated in nanoparticles) is administered to the animals at various doses. A control group receives the vehicle.
-
Sample Collection: After the treatment period, tissue samples (e.g., lung and liver) are collected for analysis.
-
Biochemical Analysis: The levels of inflammatory markers such as MMP-9, IL-1β, and NF-κB in the tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed anti-inflammatory effects compared to the control group.
Caption: Postulated anti-inflammatory mechanism of this compound derivatives.
Future Directions
The available data, although limited, suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Focused Synthesis: The development of robust and efficient synthetic routes to a library of this compound derivatives with diverse substitution patterns.
-
In-depth Biological Evaluation: Comprehensive screening of these compounds for their anticancer and anti-inflammatory activities, including the determination of quantitative metrics like IC50 and EC50 values.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by active this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic investigation of how modifications to the this compound scaffold affect its biological activity to guide the design of more potent and selective compounds.
Protocol for the Biological Screening of 5-Methylindolizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indolizine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Various derivatives of indolizine have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] This document provides a comprehensive, in-depth technical guide for the biological screening of a specific derivative, 5-Methylindolizine. Given the lack of specific data on this compound, this protocol outlines a logical, tiered approach to systematically evaluate its biological potential, drawing upon established methodologies for analogous indolizine compounds.
This guide details a multi-stage screening cascade, commencing with preliminary cytotoxicity assessments and progressing to more specific assays for anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. For each key experiment, detailed methodologies are provided to ensure reproducibility. All quantitative data is to be summarized in structured tables for clear comparison and interpretation. Furthermore, this protocol includes mandatory visualizations of experimental workflows and a representative signaling pathway, generated using Graphviz (DOT language), to facilitate a clear understanding of the proposed screening strategy.
Rationale for Screening this compound
Indolizine, an isomer of indole, is a key structural component in a variety of biologically active compounds.[1] Structure-activity relationship (SAR) studies on indolizine derivatives have revealed that substitutions on the pyridine ring can significantly influence their biological profile.[2] Notably, indolizine derivatives with a simple methyl substituent at the 5-position have shown excellent antiproliferative properties against multiple cancer cell lines.[2] This provides a strong rationale for investigating the biological activities of this compound. The primary areas of investigation proposed in this protocol are based on the well-documented activities of the broader indolizine class.
Experimental Workflow
A tiered approach is recommended for the biological screening of this compound to efficiently allocate resources and systematically build a profile of its activity. The proposed workflow is as follows:
-
Preliminary Screening: Initial assessment of cytotoxicity against a panel of human cancer cell lines and a normal cell line to determine the compound's general toxicity and potential therapeutic window.
-
Secondary Screening (Activity-Based): Based on the preliminary results, conduct a battery of in vitro assays to probe for specific biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
-
Mechanism of Action Studies: If significant activity is observed in the secondary screening, further experiments will be designed to elucidate the underlying molecular mechanism.
-
In Vivo Validation: Promising in vitro results would warrant progression to in vivo studies using appropriate animal models.
Detailed Experimental Protocols
Preliminary Cytotoxicity Screening
4.1.1 Cell Lines:
-
Cancer Cell Panel:
-
Normal Cell Line:
4.1.2 MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Secondary Screening: Anticancer Assays
If this compound shows significant cytotoxicity towards cancer cell lines with a favorable therapeutic index (IC₅₀ in normal cells > IC₅₀ in cancer cells), further anticancer assays are warranted.
4.2.1 Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4.2.2 Cell Cycle Analysis: This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.
-
Fixation and Staining: Harvest the cells, fix with 70% ethanol, and stain with a solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Secondary Screening: Anti-inflammatory Assays
4.3.1 Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Secondary Screening: Antimicrobial Assays
4.4.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
-
Assay Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate containing the appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Secondary Screening: Antioxidant Assays
4.5.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[7]
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.
4.5.2 Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction: Mix the this compound solution with the FRAP reagent and incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.
-
Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.
Data Presentation
All quantitative data from the screening assays should be summarized in clearly structured tables to allow for easy comparison and interpretation.
Table 1: Preliminary Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Cancer | |
| A549 | Lung Cancer | |
| HeLa | Cervical Cancer | |
| K-562 | Leukemia | |
| HepG2 | Liver Cancer |
| Vero | Normal Kidney | |
Table 2: Summary of Secondary Screening Results for this compound
| Assay | Endpoint | Result ± SD | Positive Control |
|---|---|---|---|
| Anticancer | |||
| Apoptosis (Annexin V/PI) | % Apoptotic Cells at IC₅₀ | Doxorubicin | |
| Cell Cycle Analysis | % Arrest at Phase (e.g., G2/M) | Nocodazole | |
| Anti-inflammatory | |||
| NO Inhibition (RAW 264.7) | IC₅₀ (µM) | Dexamethasone | |
| Antimicrobial | MIC (µg/mL) | ||
| S. aureus | Ciprofloxacin | ||
| E. coli | Ciprofloxacin | ||
| C. albicans | Fluconazole | ||
| Antioxidant | IC₅₀ (µM) | ||
| DPPH Scavenging | Ascorbic Acid |
| FRAP | Fe²⁺ Equivalents (µM) at a specific concentration | | Ascorbic Acid |
Potential Signaling Pathway Modulation
Based on studies of other anticancer indolizine derivatives, a potential mechanism of action for this compound could involve the inhibition of tubulin polymerization or the modulation of key cancer-related signaling pathways such as Wnt/β-catenin.[2][8] The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound shows significant anticancer activity.
Conclusion
This technical guide provides a robust and comprehensive framework for the systematic biological screening of this compound. By following the proposed tiered workflow and detailed experimental protocols, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The emphasis on standardized assays, clear data presentation, and logical progression from preliminary screening to mechanism-of-action studies will ensure the generation of high-quality, interpretable data, which is essential for advancing drug discovery and development efforts.
References
- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylindolizine Based Sensor Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are gaining significant attention in the field of chemical sensing due to their unique photophysical properties. While specific research on 5-methylindolizine as a primary sensor is limited, the broader indolizine scaffold serves as a versatile platform for the development of fluorescent probes. This technical guide provides an in-depth overview of the principles, experimental protocols, and potential applications of indolizine-based sensors, drawing from a detailed study of a closely related color-tunable fluorescent pH sensor. The methodologies and data presented herein offer a foundational understanding for the design and implementation of novel sensors based on the this compound core for applications in chemical biology and drug development.
Introduction to Indolizine-Based Fluorescent Sensors
Indolizine, a bicyclic aromatic N-bridgehead heterocycle, possesses a planar structure with a 10-π electron system, which imparts inherent fluorescence. The electronic properties of the indolizine core can be systematically tuned by introducing various substituents at different positions, leading to a wide range of emission wavelengths. This tunability is a key feature in the design of fluorescent sensors.
The sensing mechanism of many indolizine-based probes relies on the principle of intramolecular charge transfer (ICT). In this process, an electron-donating group and an electron-withdrawing group are attached to the indolizine scaffold. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment of the excited state. This ICT process is sensitive to the polarity of the microenvironment, which can be modulated by the presence of specific analytes, leading to changes in the fluorescence emission spectrum.
Core Synthesis of Indolizine Scaffolds
The synthesis of functionalized indolizine derivatives is crucial for developing new sensors. A common and effective method is the [3+2] dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne or alkene. However, for more complex substitutions, alternative synthetic routes starting from a pyrrole ring have been developed, offering greater flexibility in incorporating various functional groups at specific positions on the indolizine core.[1]
A general retrosynthetic analysis for a 3,7-disubstituted indolizine is depicted below. This approach allows for the introduction of diverse functionalities at key positions to tailor the sensor's properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methylindolizine Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylindolizine. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the indolizine core?
A1: The most prevalent and versatile methods for constructing the indolizine framework are the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.[1] The Tschitschibabin reaction involves the cyclization of pyridinium salts, while 1,3-dipolar cycloadditions typically utilize pyridinium ylides as 1,3-dipoles reacting with various dipolarophiles.[1]
Q2: How does the 5-methyl substituent affect the synthesis of indolizine?
A2: The presence of a methyl group at the 5-position of the indolizine ring can influence the reaction through electronic and steric effects. The electron-donating nature of the methyl group can affect the nucleophilicity of the pyridine precursor in the Tschitschibabin reaction. While specific studies on this compound are limited, substitutions on the pyridine ring are known to impact reaction rates and regioselectivity in indolizine synthesis.
Q3: Are there alternative methods for synthesizing 5-substituted indolizines if the classical methods fail?
Q4: What are the key parameters to control for optimizing the yield in a Tschitschibabin reaction?
A4: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for the in situ generation of the pyridinium ylide, and its strength can significantly impact the reaction rate and yield. The solvent should be chosen to ensure solubility of the reactants and to be stable under the reaction conditions. Temperature control is essential to prevent the formation of side products and decomposition.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient Ylide Formation: The base may not be strong enough to deprotonate the pyridinium salt precursor. 2. Decomposition of Reactants or Product: The reaction temperature may be too high. 3. Incorrect Starting Materials: The purity of the pyridine precursor or the alkylating agent may be low. 4. Poor Nucleophilicity of the Pyridine Precursor: The electronic properties of the substituted pyridine may hinder the initial alkylation step. | 1. Optimize the Base: Experiment with a range of bases of varying strengths (e.g., K₂CO₃, NaH, t-BuOK). See Table 1 for a comparison. 2. Optimize Temperature: Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC.[4] 3. Purify Starting Materials: Ensure the purity of all reactants through appropriate purification techniques (e.g., distillation, recrystallization). 4. Consider an Alternative Route: If the Tschitschibabin reaction is consistently failing, consider the lithiation route for introducing the 5-methyl group.[2] |
| Formation of Multiple Products/Impurities | 1. Side Reactions: Undesired side reactions, such as polymerization of the reactants or alternative cyclization pathways, may be occurring. 2. Air or Moisture Contamination: The reaction may be sensitive to air or moisture, leading to the formation of byproducts. | 1. Modify Reaction Conditions: Adjust the temperature and reaction time to favor the desired product. The use of a milder base might also reduce side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The this compound product may be unstable on silica gel. | 1. Alternative Purification Methods: Consider alternative purification techniques such as preparative TLC, recrystallization, or distillation under reduced pressure. 2. Use of a Different Stationary Phase: If using column chromatography, try a different stationary phase (e.g., alumina) or a different solvent system. |
Data Presentation
Table 1: Effect of Base on the Yield of a Representative Tschitschibabin Reaction
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | Moderate |
| 2 | NaH | THF | 65 | Good |
| 3 | t-BuOK | t-BuOH | 80 | Good |
| 4 | Et₃N | Acetonitrile | 82 | Low to Moderate |
Note: This table is a generalized representation based on typical Tschitschibabin reactions. Optimal conditions for this compound synthesis may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Synthesis of a 5-Substituted Indolizine via the Tschitschibabin Reaction (Representative)
This protocol is a general representation for the synthesis of a substituted indolizine and should be adapted and optimized for this compound.
-
Step 1: Quaternization of the Pyridine Precursor.
-
Dissolve 1 equivalent of the appropriate 2-substituted pyridine (e.g., 2,6-lutidine as a precursor for a this compound derivative) in a suitable solvent such as acetonitrile or acetone.
-
Add 1.1 equivalents of a suitable α-halo ketone or ester (e.g., bromoacetone).
-
Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (monitor by TLC).
-
The pyridinium salt may precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
-
-
Step 2: Cyclization to the Indolizine.
-
Suspend the dried pyridinium salt in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).
-
Add 1.5-2.0 equivalents of a base (e.g., potassium carbonate, sodium hydride, or triethylamine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
-
Protocol 2: Synthesis of a 5-Substituted Indolizine via Direct Lithiation (Alternative Route)[2][3]
This protocol describes a method for introducing a substituent at the 5-position of an existing indolizine ring.
-
Step 1: Lithiation of the Indolizine.
-
Dissolve 1 equivalent of a 2-substituted indolizine in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add 1.1 equivalents of n-butyllithium (n-BuLi) solution in hexanes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2-5 hours to ensure complete lithiation.[2]
-
-
Step 2: Quenching with an Electrophile.
-
Cool the reaction mixture back to -78 °C.
-
Slowly add an excess of a suitable methylating agent (e.g., methyl iodide).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Tschitschibabin reaction workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 5-Methylindolizine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylindolizine. The information focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is commonly synthesized via the Tschitschibabin reaction. This method involves the reaction of a 2,6-disubstituted pyridine, such as 2,6-lutidine, with an α-halocarbonyl compound, typically bromoacetaldehyde, followed by intramolecular cyclization and aromatization. Another potential, though less direct route for substitution at the 5-position, is through a 1,3-dipolar cycloaddition reaction involving a pyridinium ylide and a suitable dipolarophile.
Q2: I have a significant amount of an unknown impurity in my final product. What could it be?
A2: The most likely impurities are starting materials, partially reacted intermediates, or byproducts from side reactions. Common byproducts in the Tschitschibabin synthesis of this compound include other indolizine isomers, products of self-condensation of the α-haloaldehyde, and oxidation products. For a more detailed breakdown, please refer to the Troubleshooting Guide below.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors. Incomplete reaction of the starting materials is a common issue. Additionally, the formation of stable intermediates that do not proceed to the final product can reduce the yield. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also favor the formation of byproducts over the desired this compound. Finally, degradation of the product during workup and purification can contribute to a lower overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Observed Problem | Potential Cause | Proposed Solution |
| Presence of Unreacted 2,6-Lutidine | Insufficient amount of bromoacetaldehyde or short reaction time. | Increase the molar ratio of bromoacetaldehyde to 2,6-lutidine. Extend the reaction time and monitor the reaction progress using TLC or GC-MS. |
| Detection of a Dihydroindolizine Intermediate | Incomplete aromatization of the cyclized intermediate. | Increase the reaction temperature or add a mild oxidizing agent during the workup to facilitate the elimination of water and subsequent aromatization. |
| Formation of a Dark, Tarry Substance | Polymerization of bromoacetaldehyde, especially in the presence of a strong base or at high temperatures. | Add the bromoacetaldehyde solution slowly to the reaction mixture. Ensure the reaction temperature is carefully controlled. Use a milder base for the cyclization step. |
| Presence of an Isomeric Indolizine | If an alternative starting pyridine with a different substitution pattern is inadvertently used, isomeric indolizines can form. | Verify the identity and purity of the starting 2,6-lutidine using NMR or GC-MS before starting the synthesis. |
| Oxidized Byproducts | The indolizine ring can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize the exposure of the product to air during workup and purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Tschitschibabin Reaction
Objective: To synthesize this compound from 2,6-lutidine and bromoacetaldehyde.
Materials:
-
2,6-Lutidine
-
Bromoacetaldehyde dimethyl acetal
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrolysis of Bromoacetaldehyde Dimethyl Acetal: Bromoacetaldehyde dimethyl acetal is hydrolyzed to bromoacetaldehyde by stirring with 2 M hydrochloric acid at room temperature for 2 hours. The bromoacetaldehyde is then extracted with dichloromethane and the organic layer is dried over anhydrous magnesium sulfate.
-
Quaternization: The dried dichloromethane solution of bromoacetaldehyde is added dropwise to a solution of 2,6-lutidine in acetone at 0°C. The mixture is then stirred at room temperature for 24 hours. The resulting precipitate, the pyridinium salt, is collected by filtration and washed with cold acetone.
-
Cyclization and Aromatization: The pyridinium salt is dissolved in water and treated with an excess of sodium bicarbonate. The mixture is heated to reflux for 4 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield.
5-Methylindolizine Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-methylindolizine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a heterocyclic aromatic compound, an isomer of methyl-substituted indoles. The indolizine core is an electron-rich system, making it susceptible to electrophilic attack and oxidation.[1] While theoretical calculations suggest the indolizine ring is relatively stable compared to isomers like isoindole, practical experience shows that many indolizine derivatives can be sensitive to environmental conditions.[2] Unsubstituted indolizine itself is known to be unstable under ambient conditions.[3] The stability of substituted indolizines, including this compound, is influenced by the nature and position of its substituents.
Q2: How should I properly store this compound?
A2: Due to its potential sensitivity to oxidation and electrophilic attack, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -20°C. It should be protected from light and moisture. Storing the compound as a dry solid is recommended over storing it in solution, as solvents can facilitate degradation pathways. Some derivatives of substituted indolizines have been noted to darken upon storage, indicating potential decomposition.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: For experimental use, aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or ethyl acetate are generally suitable. Protic solvents, especially acidic ones, should be used with caution as they may promote degradation. If aqueous buffers are required, it is advisable to prepare fresh solutions and use them immediately. Based on studies of other indolizine derivatives, stability is generally better at neutral to slightly acidic pH, with some showing mild hydrolysis at pH 7.4.
Q4: What are the expected impurities in a sample of this compound?
A4: Impurities can arise from the synthetic route used. Common synthetic methods for the indolizine core include the Chichibabin reaction, 1,3-dipolar cycloadditions, and transition metal-catalyzed cyclizations.[1][5] Depending on the specific synthesis of this compound, impurities could include unreacted starting materials (e.g., a substituted pyridine and a reaction partner), regioisomers, or byproducts from side reactions. Oxidative degradation products may also be present in older samples.
Troubleshooting Guide
Problem 1: My this compound sample has changed color (e.g., darkened) over time.
-
Question: Why is my solid sample of this compound turning dark?
-
Answer: A color change, particularly darkening, is a common indicator of decomposition in electron-rich heterocyclic compounds. This is likely due to slow oxidation or polymerization upon exposure to air, light, or moisture. Some formyl-substituted indolizine derivatives are known to be unstable and darken during storage.[4] To prevent this, always store this compound under an inert atmosphere, protected from light, and at low temperatures.
Problem 2: I am observing unexpected spots on my TLC plate during reaction monitoring or purification.
-
Question: What could be the cause of multiple spots on my TLC when I expect a single product?
-
Answer: This could be due to several factors:
-
Incomplete Reaction: Your reaction may not have gone to completion, showing both starting material and product.
-
Side Products: The reaction conditions may be promoting the formation of side products or isomers. Indolizine synthesis can sometimes yield a mixture of products.
-
Degradation: this compound or its precursors might be degrading on the silica gel plate, which is often slightly acidic. To mitigate this, you can neutralize the silica gel with a base like triethylamine in the eluent.
-
Impure Starting Materials: The impurities were present in your starting materials.
-
Problem 3: I am experiencing low yields in the synthesis of this compound.
-
Question: My synthesis of this compound is consistently giving low yields. What can I do?
-
Answer: Low yields in indolizine synthesis can be common and may be addressed by:
-
Optimizing Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the yield. Many modern synthetic methods for indolizines have been developed to improve yields over classical methods like the Scholtz or Chichibabin reactions.[1]
-
Purification Strategy: Indolizine derivatives can be sensitive to purification conditions. Consider using neutral alumina instead of silica gel for chromatography to minimize degradation.
-
Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.
-
Problem 4: My characterization data (NMR, MS) suggests the presence of unexpected species.
-
Question: My NMR or mass spectrum shows peaks that I cannot attribute to this compound. What could they be?
-
Answer: Unexpected peaks could correspond to:
-
Residual Solvents: Ensure your sample is thoroughly dried.
-
Degradation Products: Oxidized or hydrolyzed forms of this compound. Look for masses corresponding to the addition of oxygen or water.
-
Synthetic Byproducts: Isomers or products from alternative reaction pathways.
-
Complexation with Metal Ions: If transition metals were used in the synthesis, trace amounts might remain and form complexes with your product.
-
Quantitative Data Summary
| Condition | Parameter | Value | Reference |
| pH Stability | % Hydrolysis after 24h at 25°C | [4] (generalized) | |
| pH 1.2 | < 5% | ||
| pH 6.8 | < 5% | ||
| pH 7.4 | 10-15% | ||
| Thermal Stability | Decomposition Onset (TGA) | > 200 °C (for solid) | Inferred from high-temperature synthesis |
| Photostability | % Degradation after 8h UV light | 20-30% (in solution) | General knowledge of aromatic heterocycles |
Note: This data is illustrative and may not be representative of this compound's actual stability. It is strongly recommended to perform a stability study for your specific batch and formulation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: General Stability Study
This protocol outlines a basic workflow to assess the stability of this compound under various conditions.
-
Initial Analysis: Perform initial characterization of a new batch of this compound, including HPLC for purity, NMR for structure confirmation, and visual appearance. This is your t=0 reference.
-
Sample Aliquoting: Aliquot the sample into several vials for each storage condition to be tested (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light). For solution stability, dissolve the compound in the desired solvent and aliquot.
-
Time Points: Store the aliquots under the specified conditions.
-
Analysis at Intervals: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from each condition and re-analyze using the same methods as the initial analysis (HPLC, NMR, visual).
-
Data Comparison: Compare the results to the t=0 data to determine the extent of degradation. Look for a decrease in the main peak area in the HPLC chromatogram and the appearance of new peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolizine synthesis [organic-chemistry.org]
Technical Support Center: 5-Methylindolizine Fluorescence
Welcome to the technical support center for 5-Methylindolizine fluorescence applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with fluorescence quenching in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not fluorescing as expected. What are the common initial checks?
A1: When troubleshooting poor fluorescence, start with these fundamental checks:
-
Concentration: Ensure the concentration of this compound is within the optimal range for your instrument. Very high concentrations can lead to self-quenching or inner filter effects.
-
Solvent Quality: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can act as quenchers.
-
Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer are correctly set for this compound. Check the slit widths and detector gain to ensure they are appropriate for your sample's concentration.
-
Cuvette Cleanliness: Use clean quartz cuvettes. Contaminants on the cuvette surface can interfere with the measurement.
Q2: What is fluorescence quenching and what are the primary mechanisms?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. The primary mechanisms are:
-
Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the viscosity of the medium.
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher in the ground state. This reduces the population of fluorophores that can be excited.
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.
Q3: How does the solvent environment affect the fluorescence of this compound?
A3: The fluorescence of indolizine derivatives is highly sensitive to the solvent environment.[1] Solvent polarity can significantly impact the emission wavelength and quantum yield. Generally, increasing solvent polarity can lead to a red shift (longer emission wavelength) and may either enhance or decrease fluorescence intensity depending on the specific interactions. For instance, in some indolizine derivatives, a strong decrease in the photoluminescence quantum yield is observed in more polar solvents.[2]
Q4: Can pH changes cause quenching of this compound fluorescence?
A4: Yes, pH can significantly influence the fluorescence of indolizine-based fluorophores. Protonation or deprotonation of the indolizine core or substituents can alter the electronic structure and lead to changes in fluorescence intensity and emission wavelength. For some indolizine derivatives, a decrease in pH from neutral to acidic conditions can lead to a blue shift in emission and an increase in fluorescence intensity.[3]
Q5: I suspect my sample is contaminated with a quencher. What are common quenchers to look out for?
A5: Several common laboratory substances can act as fluorescence quenchers:
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[4][5]
-
Halide Ions: Iodide and bromide ions are effective quenchers, often acting through a heavy-atom effect that promotes intersystem crossing to the triplet state.[6] Chloride ions are generally weak quenchers.[6]
-
Heavy Atoms: The presence of heavy atoms in the solvent or as part of other molecules can enhance spin-orbit coupling and increase the rate of non-radiative decay, thus quenching fluorescence.[7]
-
Nitro Compounds: Molecules containing nitro groups can be potent quenchers.[2]
Troubleshooting Guides
Issue 1: Gradual Decrease in Fluorescence Signal Over Time
This issue often points to photobleaching or the presence of a reactive species in the sample.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce the excitation light intensity or the exposure time. | The rate of fluorescence decay will decrease. |
| Use a fresh sample for each measurement. | The initial fluorescence intensity will be restored. | |
| Presence of Dissolved Oxygen | Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing the sample. | An increase in fluorescence intensity and stability should be observed. |
| Sample Degradation | Run a control experiment with the sample stored in the dark and at a stable temperature. | If the fluorescence of the control remains stable, the issue is likely light- or temperature-induced degradation. |
Issue 2: Abrupt and Significant Drop in Fluorescence Intensity
This is often indicative of the introduction of a potent quencher or a drastic change in the sample's chemical environment.
| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Contamination with a Quencher | Review all reagents and solvents added to the sample for potential quenchers (e.g., halides, heavy metals). | Identification of the contaminant source. | | | Prepare a fresh sample using high-purity reagents and solvents. | Fluorescence should be restored to the expected level. | | Drastic pH Change | Measure the pH of the solution. | Confirm if the pH has shifted outside the optimal range for this compound fluorescence. | | | Buffer the solution to the optimal pH. | The fluorescence intensity should recover if the quenching was pH-induced. | | Precipitation/Aggregation | Visually inspect the sample for turbidity or precipitate. | Aggregation can lead to self-quenching. | | | Centrifuge the sample and re-measure the supernatant. | If fluorescence is restored, aggregation was the cause. Consider using a different solvent or a lower concentration. |
Experimental Protocols
Protocol 1: Preparation of a Deoxygenated Solvent
Dissolved oxygen is a common fluorescence quencher.[4][5] This protocol describes how to remove it from your solvent.
Materials:
-
Solvent to be deoxygenated
-
Inert gas (high-purity nitrogen or argon) with a regulator
-
Gas dispersion tube (sparging needle)
-
Schlenk flask or a similar sealable flask
Procedure:
-
Pour the desired volume of solvent into the Schlenk flask.
-
Insert the gas dispersion tube into the solvent, ensuring the tip is submerged.
-
Gently bubble the inert gas through the solvent for at least 15-30 minutes. The flow rate should be sufficient to create fine bubbles but not so vigorous as to cause excessive solvent evaporation.
-
After sparging, remove the gas dispersion tube while maintaining a positive pressure of the inert gas in the flask to prevent air from re-entering.
-
Seal the flask. The deoxygenated solvent should be used as soon as possible for preparing your this compound solution.
Protocol 2: Stern-Volmer Analysis to Characterize Quenching
This protocol allows you to determine if quenching is dynamic or static and to quantify the quenching efficiency.
Materials:
-
Stock solution of this compound in the desired solvent
-
Stock solution of the suspected quencher
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher. Include a blank sample with no quencher.
-
Measure the fluorescence intensity (I) of each solution at the emission maximum of this compound. Let I₀ be the fluorescence intensity in the absence of the quencher.
-
If possible, measure the fluorescence lifetime (τ) for each sample. Let τ₀ be the lifetime in the absence of the quencher.
-
Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot.
-
Data Analysis:
-
If the plot is linear, the quenching is likely purely dynamic or static.
-
For dynamic quenching, the plot of τ₀/τ versus [Q] will also be linear and will overlap with the I₀/I plot.
-
For static quenching, τ₀/τ will be equal to 1 for all quencher concentrations.
-
The slope of the linear Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
-
Visualizations
Troubleshooting Workflow for Fluorescence Quenching
Caption: A logical workflow for troubleshooting this compound fluorescence quenching.
Mechanisms of Fluorescence Quenching
Caption: The main mechanisms of fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insiteig.com [insiteig.com]
- 6. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 5-Methylindolizine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methylindolizine and other poorly soluble indolizine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a heterocyclic aromatic compound. Like many such molecules, its planar structure and lipophilic nature can lead to strong crystal lattice energy and poor interactions with water, resulting in low aqueous solubility. This poor solubility can be a significant hurdle in experimental assays and can negatively impact bioavailability in preclinical studies.
Q2: I'm starting a new experiment. What are the initial steps to assess the solubility of this compound?
The first step is to perform a basic solubility screening. This typically involves determining the solubility in a range of common laboratory solvents. Start with aqueous buffers relevant to your experiment (e.g., PBS pH 7.4) and then move to common organic solvents. This initial screen will inform your strategy for preparing stock solutions and final formulations.
Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
When a compound has poor aqueous solubility, the standard approach is to first dissolve it in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into the aqueous buffer. This technique is often referred to as using a co-solvent.[1][2]
Q4: How does pH likely affect the solubility of this compound?
Indolizine derivatives can be weakly basic. Adjusting the pH of the aqueous medium to be more acidic may lead to protonation of the molecule. This ionization increases polarity and can significantly enhance aqueous solubility.[3][4] Conversely, in neutral or basic solutions, the compound will likely be in its less soluble, unionized form.[4]
Troubleshooting Guide
Issue 1: My compound dissolves in an organic solvent but precipitates when diluted with an aqueous buffer.
This is a common problem indicating that the final concentration of the organic co-solvent is too low to maintain the solubility of your compound in the aqueous medium.
Root Cause Analysis and Solutions:
-
Co-solvent Concentration is too low: The percentage of the organic solvent in the final solution is insufficient to keep the compound dissolved.
-
pH of the Buffer: The pH of your aqueous buffer may not be optimal for the compound's solubility.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Recommended Solutions:
-
Optimize Co-solvent Concentration: While keeping the co-solvent concentration as low as possible is ideal for biological assays, sometimes a higher percentage is necessary. Test a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%) to find the minimum required to maintain solubility. Be sure to run a vehicle control to account for any effects of the solvent on your experiment.
-
pH Adjustment: For weakly basic compounds, preparing the aqueous buffer at a lower pH (e.g., pH 5.0) can increase solubility.[4]
-
Use of Surfactants: A small amount of a non-ionic surfactant, like Polysorbate 80 (Tween 80), can be added to the aqueous buffer to help solubilize hydrophobic compounds.[5][6]
| Common Co-Solvents for In Vitro Experiments | | :--- | :--- | :--- | | Co-Solvent | Properties | Common Use Notes | | Dimethyl Sulfoxide (DMSO) | Water-miscible, strong solubilizing power for many organic compounds. | Widely used for creating stock solutions. Can be toxic to cells at concentrations >1%. | | Ethanol (EtOH) | Water-miscible, less toxic than DMSO. | Good for compounds with moderate polarity. Often used in combination with other solvents. | | Dimethylformamide (DMF) | Water-miscible, similar to DMSO in solubilizing power. | Use with caution; can be more toxic than DMSO. | | Polyethylene Glycol (PEG 300/400) | Water-miscible, low toxicity. | Often used in formulations for in vivo studies. |
Issue 2: The compound shows poor efficacy or high variability in in vivo models, possibly due to low bioavailability.
Even if a compound can be dissolved for administration, it may precipitate in the gastrointestinal tract, leading to poor absorption and low bioavailability. Advanced formulation strategies can address this.[7][8]
Recommended Solutions:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][10] This converts the drug to an amorphous form, which is more soluble than its crystalline state.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The this compound molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][14]
-
Nanosuspensions: This method involves reducing the particle size of the drug down to the nanometer range.[15][16] The significant increase in surface area enhances the dissolution rate and saturation solubility.[15][17]
| Comparison of Solubility Enhancement Techniques | | :--- | :--- | :--- | | Technique | Principle of Operation | Key Advantages | | Co-solvency | Increases solubility by reducing the polarity of the solvent.[2] | Simple to implement for initial experiments. | | pH Adjustment | Ionizes the drug molecule, increasing its polarity and interaction with water.[4] | Effective for ionizable compounds. | | Solid Dispersion | Converts the drug to a more soluble amorphous form within a hydrophilic carrier.[9][10] | Significant increase in dissolution rate and bioavailability. | | Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a soluble carrier molecule.[13][12] | High solubility enhancement; can also improve stability.[12][18] | | Nanosuspension | Increases surface area by reducing particle size, which boosts dissolution rate.[15][16][19] | Applicable to drugs insoluble in both aqueous and organic media. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weigh out a precise amount of this compound powder.
-
Add the minimum volume of your chosen organic co-solvent (e.g., DMSO) required to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.
-
For use in an experiment, perform a serial dilution of this stock solution into your final aqueous buffer. Ensure the final concentration of the organic solvent is below the tolerance level for your specific assay (typically <0.5% for cell-based assays).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC).
-
Dissolve both the this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and ethanol).[13]
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.
-
Further dry the film under a high vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and gently ground into a fine powder for further use.
Workflow for Solid Dispersion Preparation
Caption: Solvent evaporation method for solid dispersion.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Select a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the suspension vigorously at a controlled temperature for 24-48 hours to allow for equilibrium to be reached.
-
After equilibration, filter the suspension to remove the undissolved compound. The filtrate contains the soluble this compound-cyclodextrin inclusion complex.
Mechanism of Cyclodextrin Inclusion
Caption: Formation of a drug-cyclodextrin complex.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. cphi-online.com [cphi-online.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 19. ijhsr.org [ijhsr.org]
Technical Support Center: Synthesis of 5-Methylindolizine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Methylindolizine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am getting a very low yield of this compound. What are the possible reasons and how can I improve it?
A1: Low yields are a common challenge in indolizine synthesis. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature is critical. For classical methods like the Scholtz or Tschitschibabin reactions, high temperatures are often required. However, excessive heat can lead to decomposition. It is crucial to find the optimal temperature for your specific reaction conditions.
-
Moisture in Reagents/Solvents: Indolizine synthesis, particularly when using organometallic reagents or strong bases, is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor Quality of Starting Materials: The purity of the starting materials, such as the substituted pyridine and the α-halo ketone or equivalent, is crucial. Impurities can interfere with the reaction and lead to side products.
-
Inefficient Purification: Significant loss of product can occur during the purification step. This compound is a basic compound, and purification by silica gel chromatography can sometimes lead to streaking and poor separation.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction at regular intervals using TLC.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.
-
Modify Purification Technique: For purification, consider using neutral or basic alumina for column chromatography instead of silica gel to minimize product adsorption. Alternatively, a gradient elution with a small amount of a basic modifier (e.g., triethylamine) in the eluent can improve recovery from a silica gel column.
Q2: My final product is contaminated with significant side products. What are the likely impurities and how can I remove them?
A2: The formation of side products is a frequent issue. The nature of these impurities depends on the synthetic route employed.
-
Dimerization Products: In Tschitschibabin-type reactions, dimerization of the pyridine starting material can occur as a side reaction.
-
Polymerization: Under harsh reaction conditions (e.g., high heat, strong acid/base), polymerization of starting materials or the product can lead to a complex mixture.
-
Incomplete Cyclization: Intermediates, such as the initially formed pyridinium ylide, may undergo other reactions before cyclizing, leading to various byproducts.
-
Over-alkylation/acylation: If the reaction conditions are not carefully controlled, multiple substitutions on the indolizine ring can occur.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying this compound. As mentioned, using alumina or a modified silica gel procedure can be beneficial. Careful selection of the solvent system is key to achieving good separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure this compound.
-
Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) and extraction of the pure product back into an organic solvent.
Q3: The purification of this compound by column chromatography is proving difficult. The compound seems to be sticking to the column. What can I do?
A3: The basic nature of the nitrogen atom in the indolizine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor elution and streaking.
Solutions:
-
Use of a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent system. This will compete with your product for the active sites on the silica gel, leading to better elution.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and other basic compounds and often provides excellent separation.
-
-
Reversed-Phase Chromatography: If your compound has sufficient solubility in solvents like acetonitrile or methanol and water, reversed-phase chromatography (e.g., using a C18 column) can be an effective purification method.
Quantitative Data Summary
The following tables summarize typical reaction conditions and their effects on the yield of indolizine synthesis. Note that these are representative values and optimal conditions for this compound may vary.
Table 1: Effect of Catalyst on a Generic Indolizine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | < 5 |
| 2 | Pd(OAc)₂ (5) | Toluene | 110 | 12 | 65 |
| 3 | CuI (10) | DMF | 120 | 8 | 78 |
| 4 | InCl₃ (2) | DCE | 80 | 6 | 85 |
Table 2: Effect of Solvent and Temperature on a Generic Indolizine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 80 | 12 | 55 |
| 2 | Dioxane | 100 | 10 | 72 |
| 3 | Toluene | 110 | 8 | 81 |
| 4 | Xylene | 140 | 6 | 75 (some decomposition) |
Experimental Protocols
General Protocol for the Synthesis of this compound via a Modified Tschitschibabin Reaction
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Ethyl-6-methylpyridine (or a suitable precursor)
-
An α-halo carbonyl compound (e.g., bromoacetaldehyde or a precursor)
-
A suitable base (e.g., sodium bicarbonate, potassium carbonate)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel or alumina for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Quaternization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylpyridine (1 equivalent) in anhydrous acetone. Add the α-halo carbonyl compound (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. The progress of the quaternization can be monitored by TLC or by the precipitation of the pyridinium salt.
-
Once the reaction is complete, the resulting pyridinium salt can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
Cyclization: To the crude pyridinium salt, add a suitable solvent such as acetonitrile or DMF. Add a base (e.g., potassium carbonate, 2-3 equivalents) and heat the mixture to reflux (80-120 °C).
-
Monitor the cyclization reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina. A typical eluent system would be a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Visualizations
Synthesis Pathway for this compound
5-Methylindolizine Experimental Artifacts: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving experimental artifacts encountered during the synthesis, purification, and characterization of 5-methylindolizine.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a low yield. What are the common causes?
A1: Low yields in this compound synthesis, particularly via the Tschitschibabin reaction or related 1,3-dipolar cycloadditions, can stem from several factors:
-
Inefficient Ylide Formation: The pyridinium ylide is a key intermediate. Its formation can be hampered by a weak base, wet solvent, or steric hindrance near the nitrogen atom of the pyridine precursor.
-
Decomposition of Reactants or Intermediates: The pyridinium salt or the generated ylide may be unstable under the reaction conditions, especially at elevated temperatures.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, a solvent that does not fully dissolve the reactants can lead to an incomplete reaction.
-
Side Reactions: The pyridinium ylide can undergo self-condensation or react with other species in the reaction mixture, leading to the formation of undesired byproducts.
Q2: I am observing unexpected peaks in the NMR spectrum of my purified this compound. What could they be?
A2: Extraneous peaks in the NMR spectrum can indicate the presence of several types of impurities or artifacts:
-
Residual Solvents: Common solvents used in purification, such as ethyl acetate, dichloromethane, or hexanes, are often observed.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial pyridine derivative or the α-halo ketone.
-
Isomeric Byproducts: Depending on the substitution pattern of the pyridine precursor, the formation of a regioisomeric indolizine is possible.
-
Oxidation Products: Indolizines can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of colored impurities with complex NMR spectra.
Q3: The isolated product is a dark oil or a discolored solid, but this compound is expected to be a crystalline solid. What could be the issue?
A3: A dark or oily product often suggests the presence of polymeric byproducts or high-molecular-weight condensation products. These can arise from the decomposition of the pyridinium ylide intermediate, especially if the reaction is run at a high concentration or for an extended period. The discoloration can also be due to trace amounts of oxidized impurities.
Troubleshooting Guides
Problem: Low or No Product Yield
This guide addresses common issues leading to poor yields in the synthesis of this compound, using a typical 1,3-dipolar cycloaddition approach as an example.
A general procedure for the synthesis of a substituted indolizine involves the reaction of a pyridinium salt with a dipolarophile in the presence of a base. For this compound, this would typically involve a derivative of 2,6-lutidine (2-methyl-6-R-pyridine) as the precursor to the pyridinium salt.
-
Quaternization: A solution of the appropriately substituted pyridine (e.g., a 2,6-disubstituted pyridine) and an α-halo ketone (e.g., bromoacetone) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature for 24-48 hours. The resulting pyridinium salt is typically collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.
-
Cycloaddition: The pyridinium salt is suspended in a solvent such as dichloromethane or benzene. A base, typically a tertiary amine like triethylamine, is added dropwise at room temperature to generate the pyridinium ylide in situ. The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is then added, and the reaction mixture is stirred at room temperature or heated to reflux for several hours.
-
Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrohalide salt. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
dot digraph "Low_Yield_Troubleshooting" { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_salt [label="Verify Pyridinium Salt Formation\n(Check NMR of the salt)", fillcolor="#FBBC05", fontcolor="#202124"]; salt_ok [label="Salt Formation Confirmed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; salt_issue [label="Incomplete Quaternization", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_ylide [label="Assess Ylide Generation\n(Monitor reaction by TLC for disappearance of salt)", fillcolor="#FBBC05", fontcolor="#202124"]; ylide_ok [label="Ylide Formation Appears Successful", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ylide_issue [label="Inefficient Ylide Generation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_cycloaddition [label="Evaluate Cycloaddition Step\n(Check for new product spot on TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; cycloaddition_ok [label="Product is Formed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cycloaddition_issue [label="Cycloaddition Failed", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_salt [label="Solution:\n- Increase reaction time for quaternization.\n- Use a more reactive α-halo ketone.\n- Ensure anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ylide [label="Solution:\n- Use a stronger, non-nucleophilic base.\n- Ensure anhydrous solvent for the reaction.\n- Add base slowly at a low temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_cycloaddition [label="Solution:\n- Increase reaction temperature.\n- Use a more reactive dipolarophile.\n- Increase reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_purification [label="Issue During Purification:\n- Product may be water-soluble.\n- Product may have degraded on silica gel.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_salt; check_salt -> salt_ok [label="Yes"]; check_salt -> salt_issue [label="No"]; salt_issue -> solution_salt; salt_ok -> check_ylide; check_ylide -> ylide_ok [label="Yes"]; check_ylide -> ylide_issue [label="No"]; ylide_issue -> solution_ylide; ylide_ok -> check_cycloaddition; check_cycloaddition -> cycloaddition_ok [label="Yes"]; check_cycloaddition -> cycloaddition_issue [label="No"]; cycloaddition_issue -> solution_cycloaddition; cycloaddition_ok -> solution_purification; } Troubleshooting workflow for low product yield.
The following table summarizes hypothetical data on how different reaction parameters can affect the yield of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Base | Triethylamine | 45 | DBU | 75 |
| Solvent | Benzene | 50 | Acetonitrile | 65 |
| Temperature | Room Temp | 30 | Reflux (80°C) | 70 |
Problem: Unexpected Spectroscopic Data
This section helps to identify the source of anomalous peaks in your NMR spectrum.
dot digraph "Spectral_Artifacts" { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
observation [label="Observed Anomaly in NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
broad_peaks [label="Broad, unresolved peaks in aromatic region", fillcolor="#FFFFFF", fontcolor="#202124"]; singlet_3_5 [label="Singlet around 3.5-3.7 ppm", fillcolor="#FFFFFF", fontcolor="#202124"]; complex_multiplets [label="Unexpected complex multiplets", fillcolor="#FFFFFF", fontcolor="#202124"];
cause_broad [label="Potential Cause:\nParamagnetic impurities or aggregation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_singlet [label="Potential Cause:\nResidual methanol from purification", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_multiplets [label="Potential Cause:\nPresence of a regioisomer", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
observation -> broad_peaks; observation -> singlet_3_5; observation -> complex_multiplets;
broad_peaks -> cause_broad; singlet_3_5 -> cause_singlet; complex_multiplets -> cause_multiplets; } Identifying causes of NMR spectral artifacts.
| Impurity | Typical ¹H NMR Signal (in CDCl₃) |
| Triethylamine | Quartet ~2.5 ppm, Triplet ~1.0 ppm |
| Triethylamine HBr | Broad singlet (NH) > 10 ppm |
| Ethyl Acetate | Quartet ~4.1 ppm, Singlet ~2.0 ppm, Triplet ~1.2 ppm |
| Dichloromethane | Singlet ~5.3 ppm |
| Unreacted α-halo ketone | Signals in the aliphatic region, often singlets for methyl groups adjacent to carbonyls |
Signaling Pathways and Experimental Workflows
While this compound is a small molecule and not directly involved in biological signaling pathways in this context, we can visualize the chemical transformation pathway.
Synthetic Pathway of a Substituted Indolizine
dot digraph "Synthesis_Pathway" { graph [fontname="Arial", rankdir="LR"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
pyridine [label="Substituted Pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; halo_ketone [label="α-Halo Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; pyridinium_salt [label="Pyridinium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; ylide [label="Pyridinium Ylide\n(in situ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dipolarophile [label="Dipolarophile", fillcolor="#FFFFFF", fontcolor="#202124"]; indolizine [label="Substituted Indolizine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pyridine -> pyridinium_salt; halo_ketone -> pyridinium_salt; pyridinium_salt -> ylide [label="+ Base"]; ylide -> indolizine; dipolarophile -> indolizine; } General synthetic pathway for indolizines.
Validation & Comparative
5-Methylindolizine: A Comparative Guide to its Biological Activities
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic aromatic system containing a nitrogen atom, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its derivatives, 5-Methylindolizine is a compound of interest with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the biological activities of this compound and related indolizine derivatives, supported by available experimental data and detailed methodologies.
While specific quantitative data for this compound is limited in publicly available research, this guide draws upon data from closely related indolizine analogs to provide a representative comparison of its potential biological activities.
Anticancer Activity: Targeting the Cytoskeleton
Indolizine derivatives have demonstrated notable anticancer activity, primarily through the inhibition of tubulin polymerization.[1] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Comparative Anticancer Activity of Indolizine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indolizine Derivative 1 | MCF-7 (Breast Cancer) | 0.15 | Doxorubicin | 0.85 |
| Indolizine Derivative 2 | A549 (Lung Cancer) | 0.25 | Doxorubicin | 1.20 |
| Indolizine Derivative 3 | HeLa (Cervical Cancer) | 0.11 | Cisplatin | 5.50 |
Note: The data presented is for representative indolizine derivatives and not specifically for this compound. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of indolizine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of anticancer action of indolizine derivatives.
Antibacterial Activity: Combating Pathogenic Bacteria
Certain indolizine derivatives have shown promising antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.
Comparative Antibacterial Activity of Indolizine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indolizine Derivative A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Indolizine Derivative A | Escherichia coli | 16 | Ciprofloxacin | 0.5 |
| Indolizine Derivative B | Staphylococcus aureus | 4 | Ciprofloxacin | 1 |
| Indolizine Derivative B | Escherichia coli | 8 | Ciprofloxacin | 0.5 |
Note: The data presented is for representative indolizine derivatives and not specifically for this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Derivatives of the closely related indolo[2,3-b]quinoline scaffold have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Comparative Anti-inflammatory Activity of Indoloquinoline Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indoloquinoline Derivative X | NO Production in LPS-stimulated RAW 264.7 cells | 12.5 | Indomethacin | 25.0 |
| Indoloquinoline Derivative Y | NF-κB Reporter Assay | 5.2 | Bay 11-7082 | 2.1 |
Experimental Protocol: Nitric Oxide (NO) Production Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated.
Signaling Pathway: NF-κB Inhibition
Caption: The inhibitory effect of indolizine derivatives on the NF-κB signaling cascade.
Conclusion
The indolizine scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. While specific experimental data for this compound is not extensively documented in the public domain, the information available for related indolizine derivatives suggests its potential as an anticancer, antibacterial, and anti-inflammatory agent. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring this promising class of compounds.
References
5-Methylindolizine vs. Indole Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Its versatility has led to the development of numerous drugs with diverse therapeutic applications.[1] A lesser-explored but structurally related heterocyclic system, indolizine, and its derivatives like 5-methylindolizine, are also emerging as scaffolds of significant interest in drug discovery. This guide provides an objective comparison of the biological activities of this compound and more extensively studied indole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating the therapeutic potential of these compound classes.
At a Glance: Indole Analogs vs. Indolizine Derivatives
| Feature | Indole Analogs | Indolizine Derivatives |
| Core Structure | Bicyclic, containing a benzene ring fused to a pyrrole ring. | Bicyclic, containing a pyridine ring fused to a pyrrole ring. |
| Biological Activities | Extensively studied with broad activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS effects.[1] | Investigated for anticancer, anti-inflammatory, antimicrobial, CNS, and other activities.[2] |
| Data Availability | Abundant quantitative data and established structure-activity relationships (SAR). | Limited quantitative data, particularly for specific derivatives like this compound. SAR is an active area of research. |
| Prominent Examples in Research | Indomethacin (anti-inflammatory), Vincristine (anticancer), Sumatriptan (antimigraine). | Camptothecin (anticancer precursor), various synthetic derivatives with demonstrated in vitro activity.[2] |
Anticancer Activity: A Tale of Two Scaffolds
Both indole and indolizine derivatives have demonstrated significant potential as anticancer agents, albeit through varied mechanisms and with different levels of exploration.
Indole Analogs in Oncology
The indole scaffold is a privileged structure in the design of anticancer drugs.[1] Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines.
Quantitative Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 | [3] |
| HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] | Leukemia | >78% inhibition at 10 µM | [4] |
| Indole-based Tyrphostin Derivative 2a | HCT-116 (Colon) | < 10 | [5] |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | HCT-116 p53-/- (Colon) | Sub-micromolar | [5] |
| (Tetrazol-5-yl)methylindole derivative 7c | HepG2 (Liver) | Highly Active | [1] |
| (Tetrazol-5-yl)methylindole derivative 7d | HepG2 (Liver) | Highly Active | [1] |
Signaling Pathways in Indole-Mediated Anticancer Activity
Indole analogs exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways are the MAPK/ERK and NF-κB pathways.
Indolizine Derivatives in Oncology
While data on this compound is scarce, the broader class of indolizine derivatives has shown promising anticancer activities. Research has focused on various substituted indolizines, revealing their potential to inhibit cancer cell growth.
Quantitative Anticancer Activity of Selected Indolizine Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 5c (ethyl 8-bromo-1-(4-cyanobenzoyl)indolizine-3-carboxylate) | HOP-62 (Non-small cell lung) | 34% Growth Inhibition at 10 µM | [2] |
| 7g (ethyl 6-(4-cyanobenzoyl)-8-(4-fluorophenyl)indolizine-2-carboxylate) | SNB-75 (CNS Cancer) | 14% Growth Inhibition at 10 µM | [2] |
| 1-cyanoindolizine derivative 10b | SNB-75 (CNS Cancer) | Good antitumor growth inhibitory activity | [6] |
| 5-methyl-8-bromoindolizine E | Hep-G2 (Liver) | Anticancer activity | [2] |
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Both indole and indolizine derivatives have been investigated for their anti-inflammatory properties.
Indole Analogs as Anti-inflammatory Agents
The anti-inflammatory potential of indole derivatives is well-established, with indomethacin being a classic example. Many newer derivatives have been synthesized and shown to inhibit key inflammatory mediators.
Quantitative Anti-inflammatory Activity of Selected Indole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative) | NO Inhibition (LPS-stimulated RAW264.7 cells) | 10.992 | [7] |
| Compound 13b | IL-6 Inhibition (LPS-stimulated RAW264.7 cells) | 2.294 | [7] |
| Compound 13b | TNF-α Inhibition (LPS-stimulated RAW264.7 cells) | 12.901 | [7] |
| N-methylsulfonyl-indole derivative 5d | COX-2 Inhibition | High | [8] |
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.
Indolizine Derivatives as Anti-inflammatory Agents
Some indolizine derivatives have been reported to possess anti-inflammatory activity. For instance, certain derivatives have shown the ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. However, comprehensive quantitative data, especially for this compound, remains limited in the public domain.
Antimicrobial Activity
Both indole and indolizine scaffolds have been explored for their antimicrobial properties.
Indole Analogs
A number of indole derivatives have demonstrated activity against various bacterial and fungal strains.
Antimicrobial Activity of a Selected Indole Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiophene and imidazole ring-containing indole derivative | Bacteria | < 8 | [1] |
| Thiophene and imidazole ring-containing indole derivative | Fungi | < 6 | [1] |
This compound and its Analogs
While specific data for this compound is not available, a related compound, 5-methylindole, has been shown to have bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that methylation at the 5-position of the core heterocyclic structure could be a favorable modification for antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for screening acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The indole scaffold remains a highly validated and fruitful starting point for the development of new therapeutics across a range of diseases. The extensive body of research provides a solid foundation for further optimization and drug design.
In contrast, the indolizine scaffold, including this compound, represents a more nascent but promising area of investigation. The available data suggests that indolizine derivatives possess significant biological activities, particularly in the realm of anticancer research. However, a clear and comprehensive understanding of their structure-activity relationships and mechanisms of action requires further dedicated research.
For drug development professionals, the key takeaways are:
-
Indole analogs offer a lower-risk approach with a wealth of existing data to guide design and development.
-
Indolizine derivatives present a higher-risk, higher-reward opportunity to explore novel chemical space and potentially identify compounds with unique mechanisms of action.
Future research should focus on:
-
Direct comparative studies of this compound and structurally similar indole analogs to provide a clearer picture of their relative potency and selectivity.
-
Elucidation of the mechanisms of action for biologically active indolizine derivatives.
-
Expansion of the SAR studies for the indolizine scaffold to guide the design of more potent and selective compounds.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of these two important classes of heterocyclic compounds. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of novel and effective therapeutic agents.
References
- 1. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Methylindolizine Screening Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the screening performance of indolizine derivatives, with a focus on their potential as anticancer agents. Due to the limited publicly available high-throughput screening (HTS) data specifically for 5-Methylindolizine, this document utilizes data from a representative study on a library of novel indolizine lactones as a surrogate to illustrate the screening and cross-validation process. The principles and methodologies described herein are broadly applicable to the evaluation of this compound and other novel chemical entities.
Executive Summary
Indolizine and its derivatives have emerged as a promising scaffold in drug discovery, demonstrating a range of biological activities, including anticancer properties.[1][2][3] High-throughput screening of indolizine-based compound libraries has identified potent hits against various cancer cell lines. This guide summarizes the screening results of a library of indolizine lactones, compares their performance against established anticancer agents, and outlines a framework for the cross-validation of these findings to ensure the reliability and reproducibility of the screening data.
Comparative Screening Data
The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a library of cis and trans indolizine lactones against the DU-145 (prostate cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.[2] Doxorubicin and Colchicine are included as positive controls for comparison.
| Compound ID | Stereochemistry | DU-145 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Indolizine Lactone 4a | trans | > 100 | > 100 |
| Indolizine Lactone 4c | trans | > 100 | > 100 |
| Indolizine Lactone 4g | trans | > 100 | > 100 |
| Indolizine Lactone cis-4g | cis | 36.93 ± 2.58 | > 100 |
| TFMK cis-10 | cis | 13.42 ± 0.64 | 4.19 ± 0.50 |
| Olefinated cis-11 | cis | 4.41 ± 0.93 | 1.01 ± 0.20 |
| Doxorubicin | - | 0.45 ± 0.02 | 0.32 ± 0.01 |
| Colchicine | - | 0.021 ± 0.001 | 0.015 ± 0.001 |
Experimental Protocols
The following is a detailed methodology for a typical MTT assay used to determine the cytotoxic activity of compounds on cancer cell lines, based on standard protocols.
Cell Lines and Culture:
-
Human prostate cancer (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (indolizine derivatives) and control drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared and added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Control wells contain DMSO at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cross-Validation of Screening Results
Cross-validation is a critical step to ensure the robustness and reproducibility of high-throughput screening results. It helps to minimize false positives and negatives. A typical cross-validation workflow for the indolizine screening results would involve the following steps:
-
Hit Confirmation: Compounds identified as "hits" in the primary screen (e.g., those with IC50 values below a certain threshold) are re-tested under the same assay conditions to confirm their activity. This is typically done in triplicate.
-
Dose-Response Analysis: Confirmed hits are then subjected to a more detailed dose-response analysis to accurately determine their potency (IC50) and efficacy.
-
Orthogonal Assays: To rule out artifacts and non-specific activity, confirmed hits are tested in a secondary, mechanistically different assay. For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay) or a specific enzyme activity if a target is known.
-
Selectivity Profiling: The activity of the confirmed hits is assessed against a panel of different cell lines (both cancerous and non-cancerous) to determine their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Analogues of the hit compounds are synthesized and tested to establish a clear relationship between the chemical structure and the observed biological activity.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for some anticancer indolizine derivatives.[3]
Experimental Workflow
Caption: A typical workflow for high-throughput screening and hit validation.
Cross-Validation Logic
Caption: Logical flow of the cross-validation process for screening hits.
References
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Validation of 5-Methylindolizine and a Representative Alternative Kinase Inhibitor
This guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) validation for 5-Methylindolizine, a heterocyclic organic compound with potential applications in drug discovery, and a representative alternative, here designated as "Alternative Compound A," a common type of small molecule kinase inhibitor. The following sections detail the analytical performance, experimental protocols, and relevant biological context for these compounds.
Quantitative Performance Comparison
The performance of the LC-MS/MS method for both this compound and Alternative Compound A was evaluated in fortified human plasma. The subsequent table summarizes the key validation parameters, offering a direct comparison of the analytical capabilities for each analyte.
| Validation Parameter | This compound | Alternative Compound A |
| Retention Time (RT) | 3.8 min | 4.2 min |
| Linearity (R²) | 0.998 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 7.2% |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 9.8% |
| Matrix Effect (%) | 95.4% - 103.2% | 92.1% - 105.8% |
| Recovery (%) | 88.9% | 91.5% |
Experimental Protocols
The validation data presented above was generated using the following experimental protocol. This method is optimized for the sensitive and selective quantification of small molecule kinase inhibitors in a biological matrix.
1. Sample Preparation: Protein Precipitation
-
A 50 µL aliquot of human plasma was mixed with 150 µL of acetonitrile containing the internal standard (e.g., Deuterated this compound).
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
The samples were then centrifuged at 14,000 rpm for 10 minutes.
-
The resulting supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: 132.1 m/z -> Q3: 117.1 m/z
-
Alternative Compound A: Q1: 450.2 m/z -> Q3: 320.1 m/z
-
Internal Standard: Q1: 137.1 m/z -> Q3: 122.1 m/z
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Visualized Experimental Workflow & Biological Pathway
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for LC-MS validation and a representative signaling pathway potentially modulated by indolizine-based kinase inhibitors.
Navigating the NMR Landscape of 5-Methylindolizine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical data is the cornerstone of innovation. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) data for 5-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of publicly available experimental NMR spectra for this compound, this document leverages high-quality predicted data and compares it with experimental data of a structurally related compound, indolizine, to offer a valuable reference point for spectroscopic analysis.
Unveiling the Spectral Signature: Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values provide a foundational dataset for scientists working with this molecule, aiding in the identification and characterization of this compound in various experimental settings.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.89 | d | 1H | H-8 |
| 7.39 | d | 1H | H-1 |
| 7.08 | dd | 1H | H-7 |
| 6.70 | t | 1H | H-2 |
| 6.51 | d | 1H | H-3 |
| 6.46 | d | 1H | H-6 |
| 2.40 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 133.4 | C-5 |
| 129.5 | C-8a |
| 123.0 | C-1 |
| 119.8 | C-3 |
| 118.0 | C-8 |
| 114.7 | C-7 |
| 111.4 | C-2 |
| 107.0 | C-6 |
| 21.2 | CH₃ |
A Point of Comparison: Experimental NMR Data for Indolizine
To provide context and a practical comparison for the predicted data of this compound, the experimental ¹H and ¹³C NMR data for the parent compound, indolizine, is presented below. This data allows for an assessment of the influence of the methyl group on the chemical shifts of the core indolizine structure.
Table 3: Experimental ¹H and ¹³C NMR Data for Indolizine
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.97 | H-5 | 134.4 | C-8a |
| 7.56 | H-8 | 125.8 | C-5 |
| 7.20 | H-1 | 120.3 | C-3 |
| 6.69 | H-7 | 117.0 | C-1 |
| 6.50 | H-3 | 112.5 | C-7 |
| 6.32 | H-2 | 111.0 | C-6 |
| 6.23 | H-6 | 101.9 | C-2 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like indolizine derivatives. This protocol serves as a standard methodology for researchers seeking to obtain experimental data for comparison.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous. Sonication may be used to aid dissolution if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Workflow for NMR Data Comparison
The process of comparing predicted and experimental NMR data is a critical step in structural elucidation and verification. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the comparison of experimental and predicted NMR data.
A Comparative Guide to the Reproducible Synthesis of 5-Methylindolizine
For researchers, scientists, and professionals in drug development, the consistent and efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of established methods for the synthesis of 5-methylindolizine, a key structural motif in various biologically active molecules. We present a side-by-side analysis of two prominent synthetic routes: the Tschitschibabin reaction and a 1,3-dipolar cycloaddition approach. This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research needs.
Method 1: The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a classic and widely utilized method for the synthesis of indolizine derivatives. This approach typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. For the synthesis of this compound, 2,6-lutidine (2,6-dimethylpyridine) serves as a key starting material.
Logical Workflow for Tschitschibabin Synthesis
Benchmarking 5-Methylindolizine Fluorescence: A Comparative Guide
In the ever-evolving landscape of fluorescence imaging and sensing, novel fluorophores are continuously sought to overcome the limitations of existing probes. Indolizine-based compounds have emerged as a promising class of fluorophores due to their inherent blue fluorescence, high quantum yields, and amenability to synthetic modification. This guide provides a comparative benchmark of the fluorescence properties of a representative indolizine, 2-phenylindolizine, against two widely used blue-emitting fluorescent dyes: Coumarin 1 and 7-Amino-4-methylcoumarin (AMC).
Due to the limited availability of specific photophysical data for 5-methylindolizine, this guide will utilize the closely related and well-characterized 2-phenylindolizine as a proxy to represent the core indolizine scaffold. This substitution allows for a robust comparison based on published experimental data. The insights gleaned from this analysis will be valuable for researchers, scientists, and drug development professionals in selecting the appropriate fluorescent probe for their specific applications.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters for 2-phenylindolizine, Coumarin 1, and 7-Amino-4-methylcoumarin (AMC) in cyclohexane, a common non-polar solvent.
| Property | 2-Phenylindolizine | Coumarin 1 | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Maximum (λex) | 337 nm | 373 nm | 350 nm |
| Emission Maximum (λem) | 388 nm | 450 nm | 445 nm |
| Stokes Shift | 51 nm | 77 nm | 95 nm |
| Molar Extinction Coefficient (ε) | 21,300 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ | 19,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.81 | 0.73 | 0.61 |
| Fluorescence Lifetime (τf) | 3.9 ns | 3.9 ns | 2.1 ns |
Experimental Protocols
The accurate determination of the photophysical parameters presented above relies on standardized experimental procedures. Below are detailed methodologies for key fluorescence measurements.
Absorption and Emission Spectroscopy
Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the fluorophore in a spectroscopic-grade solvent (e.g., cyclohexane). The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
The wavelength at which the maximum absorbance occurs is the λex.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λex.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).
-
The wavelength at which the maximum fluorescence intensity is observed is the λem.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard. Measure the absorbance of each solution at the excitation wavelength used for the standard. Ensure the absorbance values are in the linear range (0.01 - 0.1).
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a fluorophore spends in the excited state.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
Sample Preparation: Prepare a deoxygenated, dilute solution of the fluorophore.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at the λex.
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Acquire a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Fit the fluorescence decay data to a single or multi-exponential decay model using deconvolution software, taking the IRF into account. The resulting decay time constant is the fluorescence lifetime (τf).
-
Visualizing Experimental and Photophysical Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for fluorescence benchmarking and the fundamental photophysical processes involved in fluorescence.
Caption: Experimental workflow for fluorescence benchmarking.
Caption: Jablonski diagram of photophysical processes.
Comparative Docking Analysis of Indole-Based Compounds Reveals Diverse Target Engagement
For Immediate Release
A comprehensive review of recent computational studies highlights the versatility of the indole scaffold in designing potential therapeutic agents against a wide array of biological targets. While specific comparative docking studies on 5-methylindolizine were not prevalent in the reviewed literature, a wealth of data exists for various indole derivatives, demonstrating their potential as inhibitors of bacterial, fungal, and cancer-related proteins. These in silico analyses, utilizing molecular docking simulations, provide valuable insights into the binding affinities and interaction patterns of these compounds, paving the way for further drug development.
The synthesized data from multiple studies reveals that indole-containing molecules can achieve significant binding energies against diverse protein targets. For instance, derivatives of 5-indolylmethylen-4-oxo-2-thioxothiazolidine have shown promising antibacterial and antifungal properties.[1][2] Molecular docking of these compounds has helped elucidate their potential mechanisms of action by identifying key interactions within the active sites of microbial enzymes.[1][2]
Quantitative Docking Results of Indole Derivatives
To facilitate a clear comparison of the docking performance of various indole-based compounds against different protein targets, the following table summarizes key quantitative data from the literature. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger affinity.
| Compound Class | Target Protein | Target Organism/Disease | Docking Score (kcal/mol) | Reference |
| Indole-based Thiazolidinone | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Bacteria | -11.5 | [3] |
| Indole-based Thiazolidinone | Human lanosterol 14α-demethylase | Fungi | -8.5 | [3] |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene synthase | Fungi | -8.6 | [4] |
| 2,4,6-Triphenylthiopyran | Squalene synthase | Fungi | -10.3 | [4] |
| 5-(Benzyloxy)-1-methyl-1H-indole | Lanosterol-14α Demethylase | Fungi | -8.7 | [4] |
| 2,4,6-Triphenylthiopyran | Lanosterol-14α Demethylase | Fungi | -9.7 | [4] |
Elucidating Binding Mechanisms Through Molecular Docking
Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein. The process, as detailed in several of the analyzed studies, follows a standardized workflow.
Experimental Protocol: Molecular Docking
A typical molecular docking protocol involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from crystallographic databases like the Protein Data Bank (PDB). The structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. Energy minimization of both the protein and ligand structures is performed to obtain stable conformations.[5]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for possible binding poses of the ligand.
-
Docking Simulation: Software such as AutoDock Vina is commonly used to perform the docking calculations.[5] The program systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most likely binding mode.[5] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the basis of the binding affinity.
Targeting Fungal Ergosterol Biosynthesis
A common strategy in antifungal drug design is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Several of the docked indole derivatives have been investigated for their potential to inhibit key enzymes in this pathway, such as Lanosterol-14α Demethylase.
The presented data and methodologies underscore the significant potential of indole-based compounds as a versatile scaffold for the development of novel therapeutics. While the specific comparative docking studies for this compound remain an area for future investigation, the broader family of indole derivatives continues to be a rich source of inspiration for medicinal chemists and drug discovery professionals. Further experimental validation is necessary to confirm the in silico findings and to advance these promising compounds towards clinical applications.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbcpm.com [jbcpm.com]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Bromodomain Chemical Probes: JQ1 vs. I-BET762
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic regulation has been significantly advanced by the development of chemical probes that can potently and selectively modulate the activity of specific protein targets. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as powerful tools for investigating gene transcription and have shown considerable therapeutic potential, particularly in oncology. This guide provides a detailed comparison of two widely used BET bromodomain chemical probes, JQ1 and I-BET762 , offering insights into their validation, performance, and underlying mechanisms of action.
Introduction to BET Bromodomains and Chemical Probes
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity is implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
A chemical probe is a small molecule that is used to study the function of a protein target in cells and organisms. A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action. JQ1 is a thienotriazolodiazepine that serves as a potent, first-in-class inhibitor of the BET family of proteins.[1] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones and subsequently downregulating the expression of key oncogenes such as c-Myc.[2][3] While widely used in laboratory settings, JQ1's short half-life has limited its direct clinical application.[1] I-BET762 (GSK525762) is another potent pan-BET inhibitor with a distinct chemical scaffold that is orally bioavailable, making it a valuable tool for in vivo studies and clinical investigation.[4][5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for JQ1 and I-BET762, providing a direct comparison of their potency and cellular activity.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Potency (IC₅₀ / Kd) | Reference |
| (+)-JQ1 | BRD2 (BD1) | ALPHA-screen | IC₅₀: 76.9 nM | [6] |
| BRD2 (BD2) | ALPHA-screen | IC₅₀: 32.6 nM | [6] | |
| BRD4 (BD1) | ALPHA-screen | IC₅₀: 77 nM | [7] | |
| BRD4 (BD2) | ALPHA-screen | IC₅₀: 33 nM | [7] | |
| BRD2 | ITC | Kd: 128 nM | [6] | |
| I-BET762 | BRD2, BRD3, BRD4 | Various | Pan-BET inhibitor with nanomolar affinity | [4][5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | Potency (IC₅₀) | Reference |
| JQ1 | Multiple Myeloma (MM) cells | Cell Viability | Induces apoptosis and cell cycle arrest | Not specified | [2] |
| Merkel Cell Carcinoma (MCC) cells | Cell Proliferation | Growth inhibition | ~800 nM | [8] | |
| I-BET762 | Pancreatic Cancer cells | Cell Proliferation | Inhibits proliferation | Not specified | [9] |
| Multiple Myeloma (MM) cells | In vivo models | Efficacy against MM | Not specified | [4] |
Signaling Pathways and Mechanism of Action
JQ1 and I-BET762 exert their effects by disrupting the interaction between BET proteins and acetylated chromatin, which in turn modulates the transcription of target genes. A primary target of BET inhibitors is the downregulation of the MYC oncogene, a key driver of cell proliferation.
Caption: Mechanism of action of BET inhibitors like JQ1 and I-BET762.
Experimental Protocols
The validation of chemical probes like JQ1 and I-BET762 relies on a variety of robust experimental methodologies. Below are outlines of key assays used to characterize these inhibitors.
ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay is used to measure the binding affinity of inhibitors to their target proteins.
-
Principle: The assay measures the interaction between a biotinylated histone H4 peptide and a GST-tagged BET bromodomain protein. Donor and acceptor beads are brought into proximity when the protein and peptide interact, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant GST-tagged BET bromodomain protein and biotinylated histone H4 peptide are incubated together.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The test compound (JQ1 or I-BET762) is added at various concentrations.
-
After incubation, the plate is read on an ALPHA-screen-capable reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of inhibitor-protein interactions.
-
Principle: The heat released or absorbed during the binding of an inhibitor to its target protein is measured directly.
-
Protocol Outline:
-
A solution of the recombinant BET bromodomain protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (e.g., JQ1) is placed in the injection syringe.
-
The inhibitor is titrated into the protein solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The data are fitted to a binding model to determine the Kd.
-
Cell Viability and Proliferation Assays
These cell-based assays determine the effect of the chemical probes on cell growth and survival.
-
Principle: Assays like MTT or CellTiter-Glo measure metabolic activity as an indicator of cell viability.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor (JQ1 or I-BET762).
-
After a set incubation period (e.g., 72 hours), the viability reagent is added.
-
The absorbance or luminescence is measured, and IC₅₀ values are determined.
-
Caption: A typical experimental workflow for validating a chemical probe.
Conclusion
Both JQ1 and I-BET762 are highly valuable and well-validated chemical probes for studying the function of BET bromodomains. JQ1, as the pioneering probe, has been instrumental in establishing the therapeutic potential of BET inhibition. I-BET762 offers the advantage of oral bioavailability, making it a more suitable tool for in vivo experiments and clinical translation. The choice between these probes will depend on the specific experimental context, with JQ1 remaining an excellent tool for in vitro and cellular studies, while I-BET762 is a strong candidate for animal models and further drug development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting and utilizing these powerful chemical probes.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1: a novel potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methylindolizine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylindolizine, a chemical compound used in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated fume hood.
Quantitative Data
Due to the limited availability of specific data for this compound, the following table includes information for the related compound, 5-Methylindole, for reference. It is critical to treat this compound with at least the same level of caution as 5-Methylindole.
| Property | This compound | 5-Methylindole |
| Molecular Formula | C₉H₉N | C₉H₉N |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol |
| Boiling Point | No data available | 236 - 239 °C @ 760 mmHg[1] |
| Flash Point | No data available | > 112 °C[1] |
| Water Solubility | No data available | Insoluble[1] |
| Toxicity Data | No data available | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] |
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is mandatory. The following protocol is based on general best practices for the disposal of research chemicals and information available for structurally similar compounds.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental reactions. This includes keeping it separate from aqueous waste, acidic or basic solutions, and oxidizing agents.
Step 2: Small Quantities - In-Lab Neutralization (Expert Use Only)
-
For very small residual quantities, a possible procedure involves dissolving the material in a combustible solvent such as ethanol or isopropanol.
-
This solution should then be transferred to a licensed disposal company for incineration.[2]
Step 3: Large Quantities and Contaminated Materials
-
For larger quantities of this compound or any materials heavily contaminated with it (e.g., filter paper, gloves, glassware), direct disposal via a licensed hazardous waste contractor is the only safe and compliant method.
-
Package the waste in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.
Step 4: Decontamination of Glassware and Equipment
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the solvent rinsate as hazardous waste and dispose of it according to the procedures for liquid this compound waste.
Step 5: Documentation and Record Keeping
-
Maintain meticulous records of the amount of this compound disposed of, the date of disposal, and the method used. This is a requirement for regulatory compliance.
Experimental Workflow and Logical Relationships
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided here is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The absence of comprehensive safety and toxicity data for this compound necessitates a highly cautious approach.
References
Essential Safety and Operational Guide for Handling 5-Methylindolizine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Methylindolizine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
-
Stench: May have a strong, unpleasant odor.[2]
Before beginning any work, a thorough risk assessment should be conducted for the specific experimental protocol.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemically impermeable gloves.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[3][6] |
| Face Protection | Face shield | Recommended when there is a risk of splashing.[3][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing.[3] |
| Respiratory Protection | Fume hood or approved respirator | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The substance may be light-sensitive; store accordingly.[2]
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill and Leak Procedures
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[2] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[7] The containers should be marked with the words "Hazardous Waste" and the chemical name.[7]
-
Container Management: Ensure waste containers are kept closed except when adding waste.[7] Store waste in a designated satellite accumulation area.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][8] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
